molecular formula C25H26O6 B1247146 Macarangin

Macarangin

Cat. No.: B1247146
M. Wt: 422.5 g/mol
InChI Key: MBIJQAHZUBUPNM-VIZOYTHASA-N
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Description

Macarangin is a prenylated flavonoid isolated from the medicinal plant Macaranga occidentalis. This compound is of significant interest in infectious disease research due to its demonstrated antimicrobial and antiviral properties. Studies show that this compound and related analogues exhibit antibacterial activity against strains such as Staphylococcus aureus, with research indicating its mechanism may involve interaction with bacterial membranes or specific protein targets. Furthermore, structural analogues of this compound are under investigation for their potent antiviral activity, particularly against the Zika virus. These compounds are believed to function by targeting the host's lipid transporter, OSBP (OxySterol Binding Protein), a mechanism exploited by many positive-strand RNA viruses, thereby inhibiting viral replication. This dual activity profile makes this compound a valuable compound for researchers exploring new therapeutic strategies against resistant microbial infections and emerging viral pathogens. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-12-18-19(27)13-20-21(22(18)28)23(29)24(30)25(31-20)16-8-10-17(26)11-9-16/h5,7-11,13,26-28,30H,4,6,12H2,1-3H3/b15-7+

InChI Key

MBIJQAHZUBUPNM-VIZOYTHASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Macarangin: Natural Sources, Plant Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, the geographical distribution of this compound-producing plants, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is presented in tabular format for comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate the known signaling pathways influenced by this compound, offering a clear and concise representation of its molecular mechanisms of action.

Natural Sources and Plant Distribution of this compound

This compound is a secondary metabolite primarily found in plants belonging to the genus Macaranga. This large genus, a member of the Euphorbiaceae family, comprises over 300 species of trees and shrubs.[1][2]

Geographical Distribution: The Macaranga genus is predominantly distributed throughout the tropical regions of the Old World, including Africa, Australasia, and Asia, as well as various islands in the Indian and Pacific Oceans.[1] The highest species diversity is observed in Southeast Asia.[3]

This compound-Producing Species: Several species of Macaranga have been identified as sources of this compound and other prenylated flavonoids. These include, but are not limited to:

  • Macaranga vedeliana[2]

  • Macaranga denticulata[4][5]

  • Macaranga gigantifolia[6][7][8][9]

  • Macaranga bicolor[4]

  • Macaranga conglomerata[10]

The concentration of this compound can vary between species and different parts of the plant. The leaves are often a primary source for the isolation of this compound.[11]

Quantitative Analysis of this compound

The quantification of this compound in plant extracts is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. While specific yields of this compound are not extensively reported across all species, the following table summarizes available data on the extraction of flavonoids and related compounds from Macaranga species to provide a comparative perspective.

Plant SpeciesPlant PartExtraction MethodCompound/FractionYield/ConcentrationReference
Macaranga hispidaLeavesMethanol ExtractionMethanolic Extract10.23% (w/w)[2]
Macaranga hispidaLeavesEthyl Acetate FractionationPhenolic Content8.411 mg GAE/100 mg extract[2]
Macaranga hispidaLeavesEthyl Acetate FractionationTotal Flavonoid Content6.14 ± 0.31 µg/mL[2]
Macaranga magnaLeavesMethanol ExtractionMethanol Extract8.75% (w/w)[12]
Macaranga giganteaLeavesAcetone ExtractionMacagigantin (a farnesylated flavonol)Not specified[13]
Macaranga hoseiLeavesMethanol ExtractionMethanolic ExtractNot specified[14]
Macaranga hoseiLeavesEthyl Acetate FractionationEthyl Acetate FractionNot specified[14]

Experimental Protocols

Extraction of this compound from Macaranga gigantifolia Leaves

This protocol is a composite of methodologies described in the literature for the extraction of flavonoids from Macaranga species.[7][8][9]

Materials and Reagents:

  • Dried and powdered leaves of Macaranga gigantifolia

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Erlenmeyer flasks

  • Separatory funnel

Procedure:

  • Macerate the dried and powdered leaves of Macaranga gigantifolia in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filter the methanol extract through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane to remove nonpolar compounds.

  • Subsequently, partition the aqueous methanol layer with ethyl acetate.

  • Separate the ethyl acetate layer and concentrate it using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in flavonoids, including this compound.

Isolation of this compound by Column Chromatography

The ethyl acetate fraction obtained from the extraction step can be further purified using column chromatography.[7][8]

Materials and Reagents:

  • Ethyl acetate fraction of Macaranga gigantifolia

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a similar TLC profile and contain the compound of interest.

  • Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

Characterization of this compound

The structural elucidation of the isolated this compound is performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule. Key signals for this compound include aromatic protons, olefinic protons of the geranyl group, and hydroxyl protons.[6]

  • ¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. Characteristic signals include those for carbonyl carbons, aromatic carbons, and the carbons of the geranyl side chain.[6]

¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

PositionδC (ppm)δH (ppm)
2155.73-
3135.37-
4176.58-
5160.15-
6111.86-
7163.1-
893.96.62 (s)
9158.97-
10103.97-
1'123.48-
2', 6'130.438.13 (d, J=8.5 Hz)
3', 5'116.47.01 (d, J=8.5 Hz)
4'160.15-
1"21.13.37 (d, J=7.0 Hz)
2"122.15.30 (t, J=7.0 Hz)
3"136.62-
4"39.51.97 (t, J=7.5 Hz)
5"26.22.07 (q, J=7.5 Hz)
6"125.195.07 (t, J=7.0 Hz)
7"131.65-
8"25.751.63 (s)
9"17.851.78 (s)
10"16.261.55 (s)
3-OH--
5-OH-12.42 (s)
7-OH--
4'-OH--
Data compiled from reference[6]. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Biological Activities

Inhibition of Oxysterol-Binding Protein (OSBP) and Antiviral Activity

Recent studies have identified this compound B as a selective inhibitor of Oxysterol-binding protein (OSBP).[2][15] OSBP is a lipid transfer protein that localizes at the endoplasmic reticulum (ER)-Golgi contact sites and is involved in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P).[16] Certain viruses, including the Zika virus (ZIKV), hijack the host cell's lipid metabolism for their replication, making OSBP a potential antiviral target.[2][17]

This compound B inhibits the sterol transfer activity of OSBP, thereby disrupting the formation of the viral replication compartment, which is essential for viral RNA replication.[15][18] This mechanism provides a promising avenue for the development of novel antiviral therapies.

OSBP_Inhibition_by_MacaranginB cluster_virus Zika Virus Replication Cycle cluster_host Host Cell Machinery ZIKV Zika Virus Entry Viral Entry ZIKV->Entry Translation Translation of Viral Polyprotein Entry->Translation Replication_Complex Formation of Replication Compartment (ER-derived membranes) Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Exit Viral Exit Assembly->Exit OSBP OSBP ER_Golgi ER-Golgi Contact Sites Lipid_Metabolism Host Lipid Metabolism OSBP->Lipid_Metabolism Cholesterol/PI4P Transport Lipid_Metabolism->Replication_Complex Hijacked for membrane formation MacaranginB This compound B MacaranginB->OSBP Inhibits

Caption: Inhibition of OSBP by this compound B disrupts the formation of the Zika virus replication compartment.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Prenylated flavonoids, the class of compounds to which this compound belongs, have been shown to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][19] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][20]

The inhibitory effects of prenylated flavonoids on the PI3K/Akt/mTOR pathway are attributed to their ability to interfere with the activity of key protein kinases in this cascade. By inhibiting this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. While direct studies on this compound's effect on this pathway are limited, the activity of related compounds suggests a similar potential mechanism of action.

PI3K_Akt_mTOR_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Prenylated_Flavonoids Prenylated Flavonoids (e.g., this compound) Prenylated_Flavonoids->PI3K Inhibit Prenylated_Flavonoids->Akt Inhibit Prenylated_Flavonoids->mTORC1 Inhibit

Caption: Prenylated flavonoids like this compound may inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.

Conclusion

This compound, a prenylated flavonoid from the Macaranga genus, exhibits promising biological activities, including antiviral and potential anticancer properties. This technical guide has provided a detailed overview of its natural sources, distribution, and methods for its extraction, isolation, and characterization. The elucidation of its inhibitory action on OSBP and the potential modulation of the PI3K/Akt/mTOR pathway highlight the therapeutic potential of this compound. Further research, particularly quantitative analysis across a broader range of Macaranga species and in-depth studies into its molecular mechanisms, is warranted to fully explore its utility in drug development.

References

The Biosynthesis of Macarangin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a geranylated flavonoid found in various Macaranga species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a summary of the available quantitative data. While the complete pathway has not been fully elucidated in a single Macaranga species, this guide consolidates current knowledge on flavonoid and prenylflavonoid biosynthesis to present a robust working model for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways, culminating in a geranylation step. The proposed pathway begins with the synthesis of the flavonoid backbone, which is subsequently modified by hydroxylation and the attachment of a geranyl group.

The key steps are outlined below:

  • Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

  • Flavonoid Core Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.

  • Hydroxylation: Naringenin undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Further hydroxylation at the 5' position by a flavonoid 3',5'-hydroxylase (F3'5'H) could lead to the formation of a precursor with the requisite hydroxylation pattern for this compound. Subsequent oxidation by a flavonol synthase (FLS) would produce the flavonol scaffold.

  • Geranylation: The final and characteristic step is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavonoid backbone. This reaction is catalyzed by a geranyltransferase, a type of prenyltransferase, which attaches the C10 isoprenoid unit to the A-ring of the flavonoid, typically at the C-6 or C-8 position. For this compound, the geranyl group is located at the C-6 position.

Macarangin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_modification Modification and Geranylation Precursor Precursor Intermediate Intermediate Enzyme Enzyme Product Product L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS This compound This compound Kaempferol->this compound Geranyltransferase Geranyl_PP Geranyl_PP Metabolite_Extraction_Workflow Start Start: Macaranga Leaf Tissue Grind_Sample Grind to fine powder in liquid nitrogen Start->Grind_Sample 1. Sample Preparation Process Process Analysis Analysis End Identified Metabolites Extraction Extract with 80% methanol with sonication Grind_Sample->Extraction 2. Extraction Centrifugation Centrifuge to pellet debris Extraction->Centrifugation 3. Clarification Filtration Filter supernatant through 0.22 µm filter Centrifugation->Filtration 4. Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis 5. Analysis Data_Processing Process data using XCMS or similar software LC_MS_Analysis->Data_Processing 6. Data Processing Data_Processing->End 7. Metabolite Identification Enzyme_Isolation_Workflow Start Start: Macaranga Tissue Homogenization Homogenize in extraction buffer Start->Homogenization 1. Tissue Homogenization Process Process Purification Purification Analysis Analysis End Kinetic parameters (Km, Vmax) Microsome_Isolation Differential centrifugation to isolate microsomes Homogenization->Microsome_Isolation 2. Microsomal Fraction Solubilization Solubilize membrane proteins with detergents (e.g., Triton X-100) Microsome_Isolation->Solubilization 3. Solubilization Affinity_Chromatography Purify using Ni-NTA or Strep-Tactin chromatography (for tagged proteins) Solubilization->Affinity_Chromatography 4. Purification SDS_PAGE Analyze purity by SDS-PAGE and Coomassie staining Affinity_Chromatography->SDS_PAGE 5. Purity Check Enzyme_Assay Perform enzyme assays with flavonoid substrate and GPP SDS_PAGE->Enzyme_Assay 6. Activity Assay Enzyme_Assay->End 7. Characterized Enzyme

The Discovery and Isolation of Macarangin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a geranylated flavonoid, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First identified in the genus Macaranga, this natural product has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and biological data in a structured format, and visualizes its known and potential signaling pathways.

Discovery and History

The first documented isolation of this compound was reported in 1990 by Hnawia and colleagues from the leaves of Macaranga vedeliana.[1] Subsequent phytochemical investigations have identified this compound in other species of the same genus, such as Macaranga bicolor and Macaranga denticulata.[2] The genus Macaranga has a history of use in traditional medicine, which has spurred scientific interest in its chemical constituents and their therapeutic potential. The discovery of this compound was a part of broader efforts to explore the rich flavonoid and stilbene content of these plants.

Physicochemical Properties of this compound

This compound is classified as a tetrahydroxyflavone, specifically a 6-geranylkaempferol.[1] Its chemical structure is characterized by a flavonoid backbone with four hydroxyl groups and a geranyl substituent at the 6-position.

Property Data Reference
Molecular Formula C₂₅H₂₆O₆[2]
Molecular Weight 422.47 g/mol [2]
IUPAC Name 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]
Appearance Yellowish-brown paste
¹H-NMR (500 MHz, acetone-d₆) δ (ppm) 1.54 (s, 3H), 1.59 (s, 3H), 1.79 (s, 3H), 1.96 (dd, 1H), 2.07 (dd, 2H), 3.37 (d, 2H), 5.07 (t, 1H), 5.30 (t, 1H), 6.62 (s, 1H), 7.01 (d, 2H), 8.13 (d, 2H), 12.42 (s, 1H, -OH)
¹³C-NMR (125 MHz, acetone-d₆) δ (ppm) 16.2, 17.8, 21.8, 25.7, 26.8, 39.8, 93.9, 103.9, 111.8, 116.4 (2C), 123.4, 125.1, 130.4 (2C), 131.6, 135.3, 136.6, 146.6, 155.7, 158.9, 160.1, 163.1, 176.5
UV-Vis (in Methanol) λmax (nm) 273, 338[3]
Mass Spectrometry (ESI-MS) [M+H]⁺ (m/z) 193.0101 (for the coumarin derivative also isolated)[4]

Experimental Protocols for Isolation

The following is a representative protocol for the isolation of this compound from Macaranga species, compiled from several reported methods.

Plant Material Collection and Preparation
  • Collect fresh leaves of a this compound-containing species (e.g., Macaranga gigantifolia).

  • Air-dry the leaves at room temperature until brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction
  • Macerate the powdered leaves in methanol (e.g., 1:5 w/v) at room temperature for 48-72 hours with occasional shaking.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning
  • Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

  • Collect the ethyl acetate fraction, which is typically enriched with flavonoids like this compound.

  • Evaporate the ethyl acetate under reduced pressure to yield a dried fraction.

Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with silica gel (e.g., Kieselgel 60).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then adding methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a staining reagent (e.g., 10% H₂SO₄ in ethanol).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Further Purification (if necessary):

    • For higher purity, subject the pooled fractions to further chromatographic steps, such as preparative TLC or centrifugal chromatography.

Structure Elucidation
  • Characterize the purified compound using spectroscopic methods:

    • NMR: ¹H-NMR and ¹³C-NMR for structural assignment.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

    • Infrared (IR) Spectroscopy: To identify functional groups.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis DriedLeaves Dried Macaranga Leaves MethanolExtraction Methanol Extraction DriedLeaves->MethanolExtraction Methanol CrudeExtract Crude Extract MethanolExtraction->CrudeExtract SolventPartitioning Solvent Partitioning CrudeExtract->SolventPartitioning n-Hexane, Ethyl Acetate EthylAcetateFraction Ethyl Acetate Fraction SolventPartitioning->EthylAcetateFraction ColumnChromatography Column Chromatography EthylAcetateFraction->ColumnChromatography Silica Gel EnrichedFractions Enriched Fractions ColumnChromatography->EnrichedFractions PreparativeTLC Preparative TLC EnrichedFractions->PreparativeTLC Optional Purethis compound Pure this compound PreparativeTLC->Purethis compound NMR NMR Spectroscopy Purethis compound->NMR MS Mass Spectrometry Purethis compound->MS UV_Vis UV-Vis Spectroscopy Purethis compound->UV_Vis IR IR Spectroscopy Purethis compound->IR

Fig. 1: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to possess several important biological activities.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. While the exact mechanism of this compound's inhibitory action on the NLRP3 inflammasome is still under investigation, it is hypothesized that it may interfere with the assembly or activation of the complex.

G PAMPs_DAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_active Caspase1 Active Caspase-1 NLRP3_active->Caspase1 Activation IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->NLRP3_active Inhibition

Fig. 2: Inhibition of the NLRP3 inflammasome pathway by this compound.
Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 119.12 µg/mL. While the precise signaling pathways are not fully elucidated for this compound itself, other flavonoids are known to exert their anticancer effects by targeting key regulators of cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The EGFR signaling cascade, including the downstream RAS-RAF-MEK-ERK pathway, is frequently hyperactivated in cancer. Similarly, CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. It is plausible that this compound may also interfere with these pathways.

G cluster_egfr EGFR Pathway cluster_cdk2 CDK2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Transcription Factors CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition G1_S_Transition->Proliferation_Survival This compound This compound This compound->EGFR Potential Inhibition This compound->CyclinE_CDK2 Potential Inhibition

Fig. 3: Potential anticancer signaling pathways targeted by this compound.

Conclusion

This compound stands out as a promising natural product with a diverse range of biological activities. Its discovery and subsequent isolation have paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts focused on this intriguing geranylated flavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential applications in the fields of medicine and drug discovery.

References

Macarangin: A Technical Guide to a Geranylated Flavonoid for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of macarangin, a geranylated flavonoid predominantly isolated from the Macaranga genus. This compound has garnered significant interest within the scientific community for its diverse pharmacological properties, including anticancer, antiviral, antioxidant, and anti-inflammatory activities. This document consolidates the current knowledge on this compound's physicochemical properties, isolation and characterization methodologies, and mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular form for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction

The genus Macaranga is one of the largest in the Euphorbiaceae family, comprising approximately 300 species found in tropical regions.[1] Plants from this genus are a rich source of various natural compounds, including prenylated flavonoids, stilbenes, terpenoids, and other phenolic compounds, which are known to exhibit a range of biological activities.[1][2]

1.1 Geranylated Flavonoids: A Class of Potent Bioactive Molecules

Flavonoids are a class of polyphenolic secondary metabolites in plants. The addition of a lipophilic prenyl or geranyl group to the flavonoid skeleton often enhances their biological activity.[3][4] this compound is a prime example of such a compound, identified as a 6-geranylated kaempferol derivative. It is a tetrahydroxyflavone substituted with hydroxy groups at positions 3, 5, 7, and 4', and a geranyl group at position 6.[5] This structural feature contributes significantly to its interaction with biological targets.

1.2 Therapeutic Potential of this compound

This compound has been isolated from several Macaranga species, including Macaranga gigantifolia, Macaranga denticulata, and Macaranga bicolor.[5][6] Research has highlighted its potential as an anticancer, antiviral, and antioxidant agent, making it a compound of interest for further investigation in drug discovery and development.[6][7]

Physicochemical Properties

This compound's distinct chemical structure is foundational to its biological activity.

PropertyValueReference
IUPAC Name 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one[5]
Molecular Formula C25H26O6[5]
Molecular Weight 422.5 g/mol [5]
Chemical Class Flavones and Flavonols, Polyketides[5]

Isolation, Purification, and Characterization

The extraction and identification of this compound from its natural sources are critical first steps in its scientific evaluation.

3.1 Experimental Protocol: Extraction and Isolation

A generalized protocol for isolating this compound from Macaranga leaves involves solvent extraction, fractionation, and chromatographic purification.

  • Preparation of Plant Material: Dried and powdered leaves of a Macaranga species (e.g., M. gigantifolia) are used as the starting material.[6]

  • Extraction: The powdered leaves are subjected to maceration with a polar solvent such as methanol.[6][8]

  • Fractionation: The resulting crude methanol extract is then successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate (EtOAc). The this compound-containing fraction is typically found in the ethyl acetate layer.[6][8]

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel.[9] Further purification is achieved using techniques like centrifugal chromatography (Chromatotron), eluting with a solvent system such as n-hexane:ethyl acetate.[2][6]

  • Purity Assessment: The purity of the isolated fractions is monitored using Thin-Layer Chromatography (TLC).[8]

G cluster_workflow Isolation and Purification Workflow plant Dried Macaranga Leaves extract Methanol Extraction plant->extract fractionate Solvent Partitioning (n-Hexane / Ethyl Acetate) extract->fractionate Crude Extract column_chrom Silica Gel Column Chromatography fractionate->column_chrom EtOAc Fraction purity Further Purification (e.g., Chromatotron) column_chrom->purity Crude this compound final Pure this compound purity->final Purity Check (TLC)

A generalized workflow for the isolation of this compound.

3.2 Experimental Protocol: Structural Characterization

The chemical structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. This compound typically shows a molecular ion [M+H]+ at m/z 423.20, corresponding to a molecular weight of 422.20.[2]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (HMQC, HMBC) NMR spectroscopy are employed to determine the precise arrangement of atoms.[2][10] Key ¹H-NMR signals include aromatic protons, methine triplets characteristic of the geranyl group, and a chelated hydroxyl group proton.[2] ¹³C-NMR data confirms the presence of 25 carbon atoms, including a characteristic carbonyl carbon of the flavonol structure.[2][10]

  • Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups, and UV spectroscopy helps confirm the flavonoid scaffold.[4][9]

Biological Activities and Mechanisms of Action

This compound and related compounds from the Macaranga genus exhibit a wide array of biological activities.

4.1 Anticancer Activity

This compound has demonstrated potential as an anticancer agent against various cell lines.

CompoundCell LineActivity MetricValueReference
This compoundMCF-7 (Breast Cancer)IC50119.12 µg/mL[6][11]
This compoundMCF-7 (Breast Cancer)IC50> 50 µM[3]
This compoundHepG2 (Liver Cancer)IC50> 50 µM[3]
This compoundEstrogen Receptor AlphaDocking Score-6.647[7]
ApigeninP-388 (Murine Leukemia)IC5014.13 µg/mL[12]
Apigenin is a related flavonoid isolated from the same plant, Macaranga gigantifolia.

Mechanism of Action: Estrogen Receptor Alpha Inhibition Molecular docking studies suggest that this compound is a potential inhibitor of Estrogen Receptor Alpha (ER-α).[7] By binding to this receptor, this compound may block the proliferative signaling cascade initiated by estrogen, which is a key driver in certain types of breast cancer.[7]

G cluster_pathway Potential Anticancer Mechanism via ER-α Inhibition Estrogen Estrogen ER Estrogen Receptor α (ER-α) Estrogen->ER Binds This compound This compound This compound->ER Inhibits Signaling Downstream Signaling (e.g., Gene Transcription) ER->Signaling Activates Proliferation Cancer Cell Proliferation Signaling->Proliferation

This compound's potential inhibition of the estrogen signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.[2]

  • Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

4.2 Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against positive-strand RNA viruses.

CompoundVirusCell LineActivity MetricValueReference
(R,R,R)-macarangin BZika VirusHuman cellsInhibitionSignificant[13][14]
Compound 4Zika VirusVero cellsEC508.72 µM[15]
Compound 4Zika VirusVero cellsCC50> 100 µM[15]
*Compound 4 is an undescribed geranylated flavonoid derivative from M. denticulata.

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP) this compound B has been identified as a selective ligand for the Oxysterol-Binding Protein (OSBP).[13][14] OSBP is a lipid transfer protein that is hijacked by many positive-strand RNA viruses, like the Zika virus, to create replication organelles. By binding to OSBP, (R,R,R)-macarangin B disrupts its function, thereby inhibiting viral replication.[13][14] This mechanism presents a promising host-targeted approach for antiviral therapy.

G cluster_pathway Antiviral Mechanism via OSBP Inhibition Zika Zika Virus OSBP Host OSBP Protein Zika->OSBP Hijacks Replication Viral Replication Organelle Formation OSBP->Replication Facilitates Progeny New Virus Progeny Replication->Progeny MacaranginB This compound B MacaranginB->OSBP Inhibits

Inhibition of Zika virus replication by targeting the host protein OSBP.

4.3 Antioxidant and Anti-inflammatory Activity

The Macaranga genus is known for producing compounds with significant antioxidant and anti-inflammatory properties.[4][6]

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to determine antioxidant activity.

  • Preparation: A solution of stable DPPH radical in a solvent like methanol is prepared. This solution has a deep violet color.

  • Reaction: The test compound (this compound) is added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • Measurement: Antioxidants donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless. This discoloration is measured as a decrease in absorbance at approximately 517-528 nm.[4][8] The scavenging activity is calculated, and the IC50 value is determined.

Experimental Protocol: Carrageenan-Induced Paw Edema (in vivo) This is a standard animal model for evaluating acute anti-inflammatory activity.[16][17]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The treatment groups receive the test compound (e.g., a Macaranga fraction) orally at specific doses (e.g., 200 and 400 mg/kg). A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[17]

  • Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is administered into the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., every hour for 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.[17]

Conclusion and Future Directions

This compound stands out as a geranylated flavonoid with a compelling profile of biological activities. Its demonstrated anticancer and antiviral mechanisms, particularly the inhibition of ER-α and the host protein OSBP, highlight its potential as a lead compound for drug development. While its antioxidant and anti-inflammatory properties are evident from studies on related extracts, further investigation into pure this compound is warranted.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in cancer and inflammation, such as the MAPK, PI3K/Akt, or NF-κB pathways.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and viral diseases.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to optimize potency and selectivity for its biological targets.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its viability as a therapeutic agent.

This technical guide provides a solid foundation for professionals in the field to appreciate the multifaceted potential of this compound and to guide future research and development efforts.

References

In Silico Prediction of Macarangin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangin, a prenylated flavonoid found in plants of the Macaranga genus, has garnered significant interest for its potential therapeutic properties. In silico computational methods offer a rapid and cost-effective approach to predict and elucidate the bioactivity of natural compounds like this compound, accelerating the early stages of drug discovery. This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity, summarizing key quantitative data, detailing experimental protocols for computational analyses, and visualizing predicted molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Predicted Bioactivities of this compound

In silico and in vitro studies have suggested that this compound possesses a range of biological activities, including antidiabetic, anticancer, and antiviral effects. Computational molecular docking studies have been instrumental in predicting the binding affinities of this compound to various protein targets, providing insights into its potential mechanisms of action.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize the key quantitative data obtained from various in silico and in vitro studies on this compound.

Table 1: Predicted Antidiabetic Activity of this compound (Molecular Docking)

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Activity
Alpha-amylase1PPI-5.238Inhibition of carbohydrate metabolism
Glucokinase1V4S-4.534Regulation of glucose metabolism

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ ValuePredicted Activity
MCF-7Breast Cancer119.12 µg/mL[1][2]Moderate cytotoxic activity[1][2]
HepG2Liver Cancer>50 µM[3]Moderate efficacy[3]

Table 3: Predicted Antiviral Activity of this compound

VirusTarget ProteinPredicted Activity
Zika Virus (ZIKV)Oxysterol-Binding Protein (OSBP)Inhibition of viral replication[4]

Table 4: Predicted ADMET Properties of this compound

PropertyPredicted Value/BehaviorImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityModerateReasonable intestinal permeability
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowLimited penetration into the central nervous system
Plasma Protein BindingHighPotential for longer duration of action
Metabolism
CYP2D6 SubstrateNoLower potential for drug-drug interactions
CYP3A4 SubstrateYesPotential for metabolism by a major CYP enzyme
Excretion
Total ClearanceLowSlower elimination from the body
Toxicity
AMES ToxicityNon-toxicLow mutagenic potential
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity should be monitored

Experimental Protocols for In Silico Analysis

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of this compound with its putative protein targets.

Software: Schrödinger Maestro v10.1 or AutoDock 4.2.

Methodology (using Schrödinger Maestro):

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (e.g., Alpha-amylase - PDB ID: 1PPI, Glucokinase - PDB ID: 1V4S) are obtained from the Protein Data Bank (PDB).

    • The Protein Preparation Wizard in Maestro is used to preprocess the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules.

    • The structure is then refined by optimizing the hydrogen bond network and performing a restrained minimization using the OPLS3e force field.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using the Maestro interface or imported from a chemical database like PubChem.

    • LigPrep is used to generate a low-energy 3D conformation of this compound. This process includes desalting, generating tautomers and stereoisomers, and assigning correct protonation states at a physiological pH (7.0 ± 2.0).

  • Receptor Grid Generation:

    • A receptor grid is generated around the active site of the prepared protein. The active site is defined by selecting the co-crystallized ligand or by identifying key catalytic residues from the literature.

    • The grid box is centered on the defined active site with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

  • Ligand Docking:

    • The prepared this compound ligand is docked into the generated receptor grid using the Glide module.

    • Standard Precision (SP) or Extra Precision (XP) docking modes can be employed. XP mode provides more accurate results at the cost of longer computation time.

    • The docking results are analyzed based on the GlideScore (G-Score), which estimates the binding affinity. The more negative the G-Score, the stronger the binding.

    • The binding pose and interactions (hydrogen bonds, hydrophobic interactions, etc.) of this compound within the active site are visualized and analyzed.

ADMET Prediction

ADMET prediction involves the computational estimation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.

Objective: To assess the drug-likeness and potential safety profile of this compound.

Software/Web Servers: SwissADME, pkCSM, ADMETlab 2.0.

Methodology:

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound is submitted to the selected ADMET prediction server.

  • Parameter Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Key Parameters:

    • Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are analyzed to predict oral bioavailability.

    • Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are assessed to understand the distribution of the compound in the body.

    • Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps in identifying potential drug-drug interactions.

    • Excretion: Total clearance and renal OCT2 substrate prediction provide insights into the elimination of the compound.

    • Toxicity: Predictions for AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are crucial for early safety assessment.

    • Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five and Veber's Rule is evaluated to assess the oral bioavailability potential of the molecule.

Predicted Signaling Pathways and Workflows

Based on the known activities of structurally similar flavonoids, it is plausible that this compound exerts its biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and a general workflow for the in silico prediction of bioactivity.

Predicted Signaling Pathways

While direct experimental evidence for this compound's interaction with these pathways is pending, the following are proposed based on the known mechanisms of similar flavonoids, such as naringenin and galangin.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (Predicted) RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway This compound This compound Raf Raf This compound->Raf Inhibition (Predicted) Stimuli External Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Activation Cellular_Responses Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cellular_Responses Gene Expression

Caption: Predicted modulation of the MAPK/ERK signaling pathway by this compound.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in silico prediction of a natural compound's bioactivity.

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Computational Analysis cluster_2 Analysis & Interpretation cluster_3 Hypothesis Generation Ligand_Prep Ligand Preparation (this compound 3D Structure) Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Prep->ADMET_Prediction Protein_Prep Protein Target Identification & Preparation Protein_Prep->Molecular_Docking Binding_Affinity Binding Affinity (Docking Score) Molecular_Docking->Binding_Affinity Interactions Interaction Analysis (H-bonds, etc.) Molecular_Docking->Interactions Pharmacokinetics Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetics Toxicity_Assessment Toxicity Assessment ADMET_Prediction->Toxicity_Assessment Bioactivity_Hypothesis Hypothesis on Biological Activity Binding_Affinity->Bioactivity_Hypothesis Interactions->Bioactivity_Hypothesis Pharmacokinetics->Bioactivity_Hypothesis Toxicity_Assessment->Bioactivity_Hypothesis Pathway_Prediction Prediction of Signaling Pathways Bioactivity_Hypothesis->Pathway_Prediction

Caption: A generalized workflow for in silico bioactivity prediction.

Conclusion and Future Directions

The in silico prediction of this compound's bioactivity provides compelling evidence for its potential as a therapeutic agent, particularly in the areas of diabetes, cancer, and viral infections. The computational data summarized in this guide, including favorable docking scores and predicted ADMET properties, strongly support the progression of this compound into further preclinical and in vitro validation studies. The detailed experimental protocols provided herein offer a practical framework for researchers to replicate and expand upon these findings.

Future in silico research should focus on exploring a wider range of protein targets to uncover novel mechanisms of action for this compound. Molecular dynamics simulations could provide deeper insights into the stability of this compound-protein complexes and the dynamics of their interactions. Furthermore, as more experimental data becomes available, quantitative structure-activity relationship (QSAR) models can be developed to design and screen for novel this compound derivatives with enhanced potency and improved pharmacokinetic profiles. It is imperative that the predicted signaling pathway modulations are experimentally validated to confirm the in silico hypotheses and to fully elucidate the molecular mechanisms underlying this compound's bioactivity. The integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this promising natural compound.

References

Macarangin: A Technical Guide on its Traditional Use, Phytochemistry, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Macarangin is a bioactive prenylated flavonoid predominantly isolated from various species of the Macaranga genus, a plant group with a rich history in traditional medicine across Asia and Africa. Ethnobotanical records indicate the use of Macaranga extracts for treating ailments such as wounds, sores, swelling, and digestive issues. Phytochemical investigations have identified this compound as a key constituent responsible for some of these therapeutic effects. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical context, chemical properties, and pharmacological activities. We present quantitative data on its potent antiviral, anticancer, antioxidant, and anti-inflammatory properties, supported by detailed experimental protocols for its extraction, isolation, and bioactivity assessment. Furthermore, this guide illustrates the molecular mechanisms of action, including its notable inhibition of the host lipid transporter Oxysterol-binding protein (OSBP) to exert antiviral effects, and its modulation of key inflammatory and carcinogenic signaling pathways such as NF-κB and MAPK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction

The genus Macaranga (family Euphorbiaceae) encompasses over 300 species of trees and shrubs native to the tropical regions of Africa, Asia, Australia, and the Pacific Islands.[1][2][3] These plants have long been a cornerstone of traditional medicine, where fresh or dried leaves and bark are used to prepare remedies for cuts, swellings, boils, sores, and bruises.[1][2][4] Phytochemical analysis of the Macaranga genus has revealed a wealth of secondary metabolites, including stilbenes, tannins, and terpenoids, with prenylated and geranylated flavonoids being signature constituents.[1][2]

Among these compounds, this compound has emerged as a molecule of significant scientific interest. Isolated from species such as Macaranga vedeliana, M. denticulata, and M. gigantifolia, this flavonoid is a key contributor to the broad spectrum of pharmacological activities attributed to Macaranga extracts, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][5] Recent research has particularly highlighted its novel antiviral mechanism, positioning it as a promising lead compound for further therapeutic development.

Phytochemistry of this compound

This compound is a geranylated flavonoid, classified as a 7-hydroxyflavonol. Its chemical structure is formally defined as 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one, with the molecular formula C₂₅H₂₆O₆.[6][7] The structure features a characteristic flavone core with hydroxyl groups at positions 3, 5, 7, and 4', and a geranyl side chain attached at the C-6 position.[6] This geranyl group significantly influences its lipophilicity and biological activity.

A closely related and significant natural product is This compound B , which is proposed to be a biosynthetic derivative of this compound.[8] this compound B possesses a rare hydroxy-hexahydroxanthene (HHX) moiety, which is critical for its potent and selective interaction with the Oxysterol-binding protein (OSBP).[8][9]

Role in Traditional Medicine

The use of this compound as an isolated compound is a modern development. Its role in traditional medicine is understood through the ethnobotanical applications of the Macaranga plants from which it is derived.

  • Wound Healing and Anti-inflammatory: Decoctions and poultices made from the leaves and bark of Macaranga species are traditionally applied to treat cuts, sores, bruises, boils, and general swelling, indicating strong anti-inflammatory and antiseptic properties.[1][2][10]

  • Antipyretic and Digestive Aid: The roots and leaves of species like Macaranga tanarius have been used in folk medicine to manage fever, cough, and digestive ailments like diarrhea.[10][11][12]

  • General Health: Various preparations are used as general tonics and for treating a range of other conditions, including stomach-ache and hypertension.[13]

While traditional healers were unaware of the specific chemical constituents, it is now understood that compounds like this compound contribute significantly to the observed therapeutic efficacy of these herbal remedies.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide array of biological activities, which are being actively investigated for modern therapeutic applications.

Antiviral Activity

The most notable recent discovery is the antiviral activity of this compound B, which functions by targeting a host-cell protein rather than a viral component.

Mechanism of Action: Many positive-strand RNA viruses, including the Zika virus (ZIKV), hijack the host's Oxysterol-binding protein (OSBP) to facilitate the transport of lipids (cholesterol and phosphatidylinositol-4-phosphate) required for the formation of their replication organelles.[14][15] this compound B acts as a potent and selective ligand for OSBP.[9][14] By binding to the sterol-binding pocket of OSBP's ORD domain, this compound B inhibits its lipid transfer function, thereby disrupting the formation of the viral replication machinery and effectively halting viral proliferation.[9] This host-centric mechanism makes it a promising candidate for broad-spectrum antiviral development that may be less susceptible to viral resistance.

cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Virus RNA Virus OSBP Host OSBP Virus->OSBP hijacks Replication Viral Replication Organelle Progeny New Virus Progeny Replication->Progeny Lipids Lipid Transport (Cholesterol, PI4P) OSBP->Lipids mediates Lipids->Replication required for MacaranginB This compound B MacaranginB->OSBP binds & inhibits Inhibition

Figure 1: Antiviral mechanism of this compound B via inhibition of host OSBP.

Table 1: Antiviral and Related Activities of this compound B Analogues

Compound/Analogue Target Activity Metric Value Reference(s)
(R,R,R)-Macarangin B Zika Virus Replication Inhibition Significant [14]
This compound B Analogues OSBP Binding Affinity (Kd) 4 – 69 nM [15][16][17]

| this compound B Analogues | Cytotoxicity | IC₅₀ | > 20 µM |[15][16][17] |

Anti-inflammatory Activity

In line with its traditional use against swelling and sores, this compound possesses significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of major pro-inflammatory signaling cascades. This compound is believed to act by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways in immune cells like macrophages.[18] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of key proteins in these cascades (e.g., p38, ERK, JNK, p65), leading to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6.[18][19] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[20]

cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors NFkB NF-κB/IκB IKK->NFkB phosphorylates IκB pNFkB p65/p50 (active) NFkB->pNFkB releases pNFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes initiates Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators leads to This compound This compound This compound->MAPK inhibits phosphorylation This compound->IKK inhibits

Figure 2: Probable anti-inflammatory mechanism of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, although its potency can vary depending on the cell type and specific molecular structure.

Table 2: Cytotoxic Activity of this compound and Related Compounds

Compound Cell Line Activity Metric Value Reference(s)
This compound MCF-7 (Breast Cancer) IC₅₀ 119.12 µg/mL [11][21]
This compound MCF-7 (Breast Cancer) IC₅₀ > 50 µM [22]
This compound HepG2 (Liver Cancer) IC₅₀ > 50 µM [22]
Conglomeratin (M. conglomerata) MCF-7 (Breast Cancer) IC₅₀ 16.2 µM [22]
Conglomeratin (M. conglomerata) HepG2 (Liver Cancer) IC₅₀ 13.1 µM [22]

| M. hosei Ethyl Acetate Fraction | HeLa (Cervical Cancer) | IC₅₀ | 7.01 µM |[23] |

Mechanism of Action: While the precise anticancer mechanism of this compound is still under investigation, studies on closely related prenylated flavonoids from Macaranga suggest that they can act as multi-target inhibitors. For instance, conglomeratin has been shown through computational analysis to inhibit key regulators of cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) .[22] Inhibition of these pathways disrupts cell cycle progression and pro-survival signaling, ultimately leading to apoptosis.

cluster_pathways Downstream Signaling GF Growth Factors EGFR EGFR GF->EGFR activates PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation This compound This compound / Related Flavonoid This compound->EGFR inhibits

Figure 3: Hypothesized anticancer mechanism via EGFR inhibition.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, and this compound is no exception. It demonstrates potent radical-scavenging activity, which is fundamental to its protective effects against oxidative stress-related pathologies.

Table 3: Antioxidant Activity of this compound

Compound Assay Activity Metric Value Reference(s)
This compound DPPH Radical Scavenging IC₅₀ 0.032 ± 0.001 mM [2]

| BHT (Standard) | DPPH Radical Scavenging | IC₅₀ | 0.031 ± 0.001 mM |[2] |

The strong antioxidant capacity of this compound is comparable to that of the synthetic antioxidant Butylated Hydroxytoluene (BHT) and is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which neutralize free radicals and terminate oxidative chain reactions.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of this compound's biological activities.

Extraction and Isolation of this compound

The isolation of this compound from plant material follows a standard phytochemical workflow involving extraction, fractionation, and purification.

cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_fraction 3. Fractionation cluster_purify 4. Purification & ID Plant Plant Material (e.g., Macaranga leaves) Dry Drying (Air/Oven) Plant->Dry Grind Grinding to Powder Dry->Grind Extract Solvent Extraction (e.g., Maceration with Methanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Crude->Partition Fraction Active Fraction Partition->Fraction CC Column Chromatography (Silica Gel, Sephadex) Fraction->CC HPLC Preparative HPLC CC->HPLC Pure Pure this compound HPLC->Pure ID Structure Elucidation (NMR, MS, etc.) Pure->ID

Figure 4: General workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., leaves of M. gigantifolia). Air-dry the material in the shade or in an oven at low temperature (40-50°C) until brittle. Grind the dried material into a fine powder using a mechanical mill.

  • Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent), at room temperature for 24-72 hours with occasional agitation.[24][25] Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a flavonoid, will typically concentrate in the ethyl acetate fraction.[11]

  • Purification: Subject the active fraction (e.g., ethyl acetate) to column chromatography over silica gel. Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol).[26] Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Final Purification: Pool similar fractions and subject them to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[26]

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][11]

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[27]

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.1 mM in methanol. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or BHT) in methanol.[28][29]

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[29]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[27]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the sample concentrations and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

MTT Cytotoxicity Assay (Anticancer)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[30][31]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[23][32]

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[30]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[31] Shake the plate gently for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay quantifies the production of nitric oxide by measuring its stable end-product, nitrite, in the supernatant of cultured macrophages using the Griess reagent.[33]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[34][35]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[36]

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (do not add LPS to negative control wells). Incubate for an additional 20-24 hours.[33][34]

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[33]

  • Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound, a geranylated flavonoid from the Macaranga genus, stands out as a natural product with a compelling profile of pharmacological activities rooted in traditional medicine. Its potent antioxidant and anti-inflammatory properties provide a scientific basis for the ethnobotanical use of Macaranga plants in treating inflammatory conditions and wounds.

The most promising area for future development lies in its antiviral activity. The unique, host-targeted mechanism of this compound B via OSBP inhibition offers a powerful strategy for developing broad-spectrum antivirals against positive-strand RNA viruses, with a potentially higher barrier to resistance. The synthesis of analogues with improved metabolic stability and high target affinity further underscores its potential as a drug lead.[15][16] While its anticancer activity appears moderate compared to other natural compounds, its potential as a multi-target agent warrants further investigation, particularly in combination therapies.

Future research should focus on in vivo efficacy and safety profiling of this compound and its optimized analogues, advancing the most promising candidates toward clinical trials. A deeper exploration of its molecular targets and signaling pathway interactions will continue to unlock the full therapeutic potential of this remarkable compound from a traditional medicinal plant.

References

Unveiling Novel Macarangin Derivatives from Nature's Pharmacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the identification of new macarangin derivatives from natural sources, tailored for researchers, scientists, and drug development professionals. The genus Macaranga, a rich source of bioactive secondary metabolites, has recently yielded several novel prenylated stilbenes and flavonoids with potent cytotoxic activities. This document provides a comprehensive overview of these new compounds, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

Newly Identified Bioactive this compound Derivatives

Recent phytochemical investigations into Macaranga species, particularly Macaranga alnifolia and Macaranga tanarius, have led to the isolation and characterization of a series of new this compound-related compounds, primarily belonging to the schweinfurthin class of prenylated stilbenes, as well as novel flavonoids. These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the newly identified this compound derivatives and associated bioactive compounds.

Table 1: New Prenylated Stilbenes (Schweinfurthins) from Macaranga alnifolia

CompoundMolecular FormulaCytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells
Schweinfurthin EC₃₀H₃₈O₆0.26[1][2]
Schweinfurthin FC₃₀H₃₈O₆1.1[1]
Schweinfurthin GC₃₀H₃₈O₅0.58[1]
Schweinfurthin HC₂₅H₃₀O₅1.5[1]
Vedelianin (Known)C₃₀H₃₈O₅0.13[1][2]

Table 2: New Geranylated Dihydroflavonol from Macaranga alnifolia

CompoundMolecular FormulaCytotoxicity (IC50 in µM) against A2780 Human Ovarian Cancer Cells
AlnifoliolC₂₅H₂₈O₇2.5[1]

Table 3: New Prenylated Stilbenes (Schweinfurthins) from Macaranga tanarius

CompoundCytotoxicity (IC50 in µM) against U87 Human Glioblastoma CellsCytotoxicity (IC50 in µM) against A549 Human Lung Carcinoma Cells
Schweinfurthin K>10>10
Schweinfurthin L1.83.5
Schweinfurthin M0.92.1
Schweinfurthin N1.53.2
Schweinfurthin O2.54.1
Schweinfurthin P>10>10
Schweinfurthin Q0.081.5

Experimental Protocols

The following sections outline the generalized experimental methodologies for the extraction, isolation, and structure elucidation of new this compound derivatives, based on established protocols for prenylated flavonoids and stilbenoids from plant sources.

Plant Material Collection and Extraction
  • Collection: The fruits, leaves, or other relevant plant parts of the selected Macaranga species are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically ethanol or methanol, at room temperature for an extended period (e.g., 24-48 hours). The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Bioassay-Guided Fractionation

This process involves a stepwise separation of the crude extract, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the isolation of the active compounds.

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The cytotoxicity of each fraction is evaluated.

  • Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques:

    • Vacuum Liquid Chromatography (VLC): The active fraction is initially fractionated on a silica gel column using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

    • Medium-Pressure Liquid Chromatography (MPLC): Further separation of the active sub-fractions is performed on a reversed-phase C18 column using a gradient of methanol and water.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18 or phenyl) and a mobile phase tailored to the specific compounds of interest.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure:

    • 1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR and DEPT experiments identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

The collective data from these spectroscopic methods allows for the unambiguous determination of the structure of the new this compound derivatives.

Visualizations

Experimental Workflow

experimental_workflow plant_material Macaranga Plant Material (e.g., fruits, leaves) extraction Extraction (Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning bioassay Cytotoxicity Assay crude_extract->bioassay active_fraction Bioactive Fraction partitioning->active_fraction partitioning->bioassay vlc Vacuum Liquid Chromatography (Silica Gel) active_fraction->vlc active_subfraction Active Sub-fractions vlc->active_subfraction vlc->bioassay mplc Medium-Pressure Liquid Chromatography (Reversed-Phase C18) active_subfraction->mplc partially_pure Partially Purified Fractions mplc->partially_pure mplc->bioassay hplc Preparative HPLC partially_pure->hplc pure_compound Pure this compound Derivative hplc->pure_compound hplc->bioassay structure_elucidation Structure Elucidation (NMR, HRESIMS) pure_compound->structure_elucidation

Caption: Proposed mechanism of action for schweinfurthins.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Zika Virus Assay for Macarangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. Natural products represent a promising avenue for the discovery of novel antiviral agents. Macarangin, a natural compound, and its analogues have demonstrated potent antiviral activity against the Zika virus by targeting the oxysterol-binding protein (OSBP), a host factor essential for the replication of many positive-strand RNA viruses.[1][2][3][4][5] This document provides detailed protocols for conducting in vitro assays to evaluate the anti-Zika virus activity and cytotoxicity of this compound and its derivatives.

Mechanism of Action

This compound and its analogues are proposed to exert their anti-Zika virus effect by inhibiting the function of the cellular oxysterol-binding protein (OSBP).[1][3] OSBP is a lipid transporter that plays a crucial role in the trafficking of cholesterol and phosphatidylinositol 4-phosphate between the endoplasmic reticulum and the Golgi apparatus. Many positive-strand RNA viruses, including Zika virus, hijack this cellular machinery to create replication organelles. By binding to OSBP, this compound disrupts this process, thereby inhibiting viral replication.

G Proposed Signaling Pathway of this compound's Anti-Zika Virus Activity cluster_virus Zika Virus Replication cluster_host Host Cell Machinery ZIKV Zika Virus Replication Viral Replication Organelle Formation ZIKV->Replication Hijacks OSBP Oxysterol-Binding Protein (OSBP) Lipid_Transport Lipid Transport (Cholesterol, PI4P) OSBP->Lipid_Transport Lipid_Transport->Replication Supports This compound This compound This compound->OSBP Inhibits

Caption: Proposed mechanism of this compound's anti-Zika virus activity.

Data Presentation

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound AnalogueA549Plaque-forming assayData not specified, but potent> 20Not applicable[1][3][4]
This compound (Natural)Not specifiedNot specifiedData not availableData not availableData not available

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate. The data for the this compound analogue is presented as a reference due to the lack of available data for the natural this compound compound in the reviewed literature.[1][2][3][4][5]

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of this compound's anti-Zika virus activity and cytotoxicity.

G Experimental Workflow for In Vitro Anti-Zika Virus Assay A Prepare Stock Solution of this compound C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C D Antiviral Assay (e.g., CPE Inhibition, Plaque Reduction) A->D B Cell Culture (e.g., Vero, A549) B->C B->D E Data Analysis: Calculate CC50 C->E F Data Analysis: Calculate EC50 D->F G Calculate Selectivity Index (SI = CC50 / EC50) E->G F->G

Caption: General experimental workflow for assessing the antiviral activity of this compound.

Cell Lines and Virus
  • Cell Lines: Vero (African green monkey kidney) cells are commonly used for Zika virus propagation and antiviral assays due to their high susceptibility to infection and clear cytopathic effect (CPE). Other cell lines such as A549 (human lung carcinoma) and Huh-7 (human hepatoma) can also be utilized.

  • Virus Strain: A well-characterized strain of Zika virus (e.g., MR766, PRVABC59) should be used. Viral stocks should be prepared and titrated (plaque-forming units per mL, PFU/mL) on the selected cell line before conducting the assays.

Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Selected cell line (e.g., Vero)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).

  • Incubate the plates for 48-72 hours (corresponding to the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay Protocols

This assay measures the ability of this compound to protect cells from the virus-induced cell death.

Materials:

  • Materials listed for the Cytotoxicity Assay

  • Zika virus stock of known titer

Procedure:

  • Seed 96-well plates with cells as described in the cytotoxicity assay.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium and add 50 µL of the this compound dilutions to the wells.

  • Add 50 µL of Zika virus suspension (at a multiplicity of infection, MOI, of 0.1) to the wells containing the compound. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubate the plates for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

  • Assess cell viability using the MTT assay as described above.

  • The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.

This assay quantifies the reduction in the number of viral plaques in the presence of the compound.

Materials:

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Zika virus stock

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% carboxymethylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed plates with cells to form a confluent monolayer.

  • Prepare a virus dilution that will produce 50-100 plaques per well.

  • In separate tubes, mix the virus dilution with serial dilutions of this compound and incubate for 1 hour at 37°C.

  • Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add 2-3 mL of overlay medium to each well and incubate until plaques are visible (typically 4-5 days).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound and its analogues as potential anti-Zika virus agents. By systematically determining the cytotoxicity and antiviral efficacy, researchers can ascertain the therapeutic potential of these compounds. The targeting of a host factor like OSBP is a promising strategy that may offer broad-spectrum activity against other flaviviruses and a higher barrier to the development of viral resistance. Further studies should focus on elucidating the precise molecular interactions and evaluating the in vivo efficacy of promising candidates.

References

Application Notes and Protocols for the Synthesis and Stability Assessment of Novel Macarangin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macarangin, a geranylated flavonoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and radical-scavenging properties. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, including those mediated by Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs), positioning it as a promising scaffold for the development of novel therapeutics. However, like many natural products, the inherent stability of this compound can be a significant hurdle in its translation to a viable clinical candidate. This document provides detailed protocols for the synthesis of novel this compound analogues with potentially improved stability profiles and the subsequent evaluation of their stability under forced degradation conditions.

Rationale for Analogue Design

The chemical instability of flavonoids is often attributed to the presence of multiple hydroxyl groups and the susceptibility of the flavonoid backbone to oxidative and pH-mediated degradation. The geranyl group, while often crucial for bioactivity, may also present metabolic liabilities. To address these potential stability issues, two strategic modifications to the this compound scaffold are proposed:

  • Analogue 1: O-Methylation of Phenolic Hydroxyls: Methylation of the free phenolic hydroxyl groups on the A and B rings is a common strategy to protect against oxidative degradation and improve metabolic stability. This modification can also enhance membrane permeability.

  • Analogue 2: Bioisosteric Replacement of the Geranyl Chain: The geranyl chain will be replaced with a more conformationally restricted and potentially more stable cyclohexylmethyl group. This modification aims to reduce metabolic susceptibility while maintaining the necessary lipophilicity for target engagement.

Data Presentation: Hypothetical Stability of this compound and its Analogues

The following table summarizes the hypothetical degradation data for this compound and its synthesized analogues under various stress conditions. This data is intended to serve as a representative example for the application of the stability-indicating HPLC method described in the protocols.

CompoundStress Condition% Degradation (24h)Major Degradation Products
This compound 0.1 M HCl, 60°C35%Hydrolyzed geranyl chain, cleaved C-ring
0.1 M NaOH, 60°C65%Chalcone, oxidized A and B rings
3% H₂O₂, 25°C45%Oxidized geranyl chain, quinone formation
UV Light (254 nm)20%Photodegradation products
Analogue 1 (O-methylated) 0.1 M HCl, 60°C15%Minor hydrolysis products
0.1 M NaOH, 60°C25%Minor degradation products
3% H₂O₂, 25°C18%Minor oxidation products
UV Light (254 nm)10%Minor photodegradation products
Analogue 2 (Cyclohexylmethyl) 0.1 M HCl, 60°C20%Minor degradation products
0.1 M NaOH, 60°C30%Minor degradation products
3% H₂O₂, 25°C25%Minor oxidation products
UV Light (254 nm)15%Minor photodegradation products

Experimental Protocols

Protocol 1: Synthesis of O-Methylated this compound Analogue (Analogue 1)

Materials:

  • This compound (starting material)

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add anhydrous potassium carbonate (5 mmol) to the solution.

  • Methylation: Slowly add dimethyl sulfate (4 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (95:5).

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of DCM and wash with 3 x 50 mL of water to remove any remaining DMS and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the structure of the O-methylated this compound analogue by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Cyclohexylmethyl this compound Analogue (Analogue 2)

Materials:

  • Kaempferol (starting material)

  • Cyclohexylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve Kaempferol (1 mmol) in 20 mL of anhydrous DMF in a round-bottom flask.

  • Addition of Base: Add anhydrous potassium carbonate (3 mmol) to the solution.

  • Alkylation: Add cyclohexylmethyl bromide (1.5 mmol) to the mixture and heat the reaction to 80°C.

  • Reaction Monitoring: Stir the reaction at 80°C for 12 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water and extract with 3 x 50 mL of ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the structure of the Cyclohexylmethyl this compound analogue by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Stability-Indicating HPLC Method for this compound and its Analogues

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its analogues in the presence of their degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-90% B; 30-35 min, 90% B; 35-40 min, 90-30% B; 40-45 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Forced Degradation Study Protocol:

  • Stock Solutions: Prepare stock solutions of this compound and each analogue in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Control Samples: Prepare control samples by diluting the stock solutions to 100 µg/mL with the mobile phase without subjecting them to stress conditions.

  • Analysis: Inject all samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_stability Stability Testing Workflow This compound This compound Analogue1 Analogue 1 (O-methylated) This compound->Analogue1 Methylation Kaempferol Kaempferol Analogue2 Analogue 2 (Cyclohexylmethyl) Kaempferol->Analogue2 Alkylation Compounds This compound & Analogues Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Light) Compounds->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis

Caption: Workflow for the synthesis and stability testing of this compound analogues.

G cluster_pathway Putative Signaling Pathway of this compound Analogues Macarangin_Analogue This compound Analogue OSBP_ORP4 OSBP/ORP4 Macarangin_Analogue->OSBP_ORP4 Inhibition PI3K PI3K OSBP_ORP4->PI3K Modulation MAPK MAPK (p38, JNK, ERK) OSBP_ORP4->MAPK Modulation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inflammation Inflammatory Response (Cytokines, Chemokines) NFkB->Inflammation MAPK->Inflammation

Caption: Proposed signaling pathway modulated by this compound analogues.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the rational design, synthesis, and stability evaluation of novel this compound analogues. By systematically modifying the this compound scaffold and employing a robust stability-indicating HPLC method, researchers can identify lead compounds with improved pharmaceutical properties. The elucidation of their mechanism of action through key signaling pathways will further aid in the development of this promising class of natural product derivatives into effective therapeutic agents.

Application Notes and Protocols for Testing Macarangin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the assessment of Macarangin's cytotoxic effects on various cancer cell lines. Detailed protocols for cell viability and cytotoxicity assays are provided, along with data presentation guidelines and visualizations of experimental workflows and potential signaling pathways.

Introduction

This compound, a geranylated flavonoid found in plants of the Macaranga genus, has demonstrated potential as an anticancer agent.[1] Compounds isolated from Macaranga species have shown cytotoxic activities against a range of cancer cell lines, including human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and mouth epidermal carcinoma (KB).[2][3][4] This document outlines the necessary cell culture techniques and assays to evaluate the cytotoxic properties of this compound in a laboratory setting.

Data Presentation

The cytotoxic activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound and other cytotoxic compounds isolated from Macaranga species against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7119.12 µg/mL[1]
This compoundMCF-781.4 ± 0.25[4]
This compoundHepG256.2 ± 0.06[4]
ConglomeratinMCF-716.2 ± 0.54[4]
ConglomeratinHepG213.1 ± 0.59[4]
Laevifolin AHT-2921.2[5]
Compound 3KB0.03 - 0.12[2]
Compound 3MCF-70.03 - 0.12[2]
Compound 4KB0.03 - 0.12[2]
Compound 4MCF-70.03 - 0.12[2]
Compound 5KB0.03 - 0.12[2]
Compound 5MCF-70.03 - 0.12[2]

Experimental Protocols

Cell Culture

1. Cell Line Maintenance:

  • MCF-7 (Human Breast Adenocarcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 UI/mL penicillin G, and 100 µg/mL streptomycin.[2]

  • HepG2 (Human Hepatocellular Carcinoma): Culture in DMEM with 10% FBS and 0.1% streptomycin/penicillin.[6]

  • KB (Mouth Epidermal Carcinoma): Culture in DMEM supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 UI/mL penicillin G, and 100 µg/mL streptomycin.[2]

  • General Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO2. Subculture cells before they reach confluency using 0.25% trypsin-EDTA.[6]

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[2][10]

    • Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][7]

    • Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[1][8]

    • Calculate cell viability as a percentage of the untreated control.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[11]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound and incubate for the desired period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[11]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]

    • Calculate cytotoxicity based on the absorbance values relative to the controls.

3. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer compounds.[13][14]

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[13] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorescent or colorimetric substrates.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and a potential signaling pathway that may be involved in its mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Maintain Cancer Cell Lines (MCF-7, HepG2) C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, 72 hours D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Cytotoxicity) E->G H Apoptosis Assays (Annexin V, Caspase, TUNEL) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate IC50 Values I->J K Determine Mechanism of Cell Death J->K

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Potential Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Induction ERK->CellCycleArrest Induction

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Solvent Extraction of Macarangin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvent extraction of Macarangin, a bioactive prenylated flavonoid found in various Macaranga species. The information compiled is intended to guide researchers in the isolation and preliminary quantification of this promising natural compound for further pharmacological investigation and drug development.

Introduction to this compound

This compound is a geranylated flavonoid that has been isolated from several plants of the Macaranga genus, which is a large genus in the Euphorbiaceae family.[1] Prenylated flavonoids, such as this compound, are of significant interest in drug discovery due to their enhanced biological activities compared to their non-prenylated counterparts. The lipophilic prenyl group is thought to improve membrane permeability and interaction with cellular targets.[2][3] this compound and other compounds from Macaranga species have been reported to exhibit a range of biological activities, including antioxidant and anticancer properties.[1][4]

Experimental Protocols for this compound Extraction

The following protocols describe common laboratory-scale methods for the extraction of this compound and other flavonoids from dried and powdered plant material, particularly the leaves of Macaranga species.

Protocol 1: Maceration Extraction

Maceration is a simple and widely used technique for the extraction of phytochemicals. It involves soaking the plant material in a solvent for a specified period with occasional agitation.

Materials and Equipment:

  • Dried and powdered leaves of Macaranga species

  • Erlenmeyer flasks or sealed containers

  • Shaker or magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Solvents: Methanol, Ethanol, Ethyl Acetate, n-Hexane (analytical grade)

Procedure:

  • Sample Preparation: Weigh 100 g of dried, powdered Macaranga leaves.

  • Extraction:

    • Place the powdered leaves in a 2 L Erlenmeyer flask.

    • Add 1 L of the chosen solvent (e.g., 96% ethanol). This creates a 1:10 solid-to-liquid ratio.

    • Seal the flask to prevent solvent evaporation.

  • Maceration:

    • Let the mixture stand at room temperature for 72 hours.

    • Agitate the mixture periodically (e.g., once a day) or use a shaker at a low speed to enhance extraction efficiency.

  • Filtration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Fractionation (Optional):

    • The crude methanol or ethanol extract can be further partitioned using solvents of different polarities to isolate this compound.

    • Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.[5]

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield a this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. This method generally leads to higher yields in shorter times compared to maceration.[6]

Materials and Equipment:

  • Dried and powdered leaves of Macaranga species

  • Beakers or extraction vessels

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

  • Solvents: Ethanol, Methanol (analytical grade)

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Macaranga leaves.

  • Extraction:

    • Place the powdered leaves in a 500 mL beaker.

    • Add 247.6 mL of 58.86% ethanol, resulting in a liquid-to-solid ratio of approximately 24.76 mL/g.[6]

    • Place the beaker in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic power to approximately 411 W and the temperature to a controlled level (e.g., 40-60°C).[6][7]

    • Sonicate the mixture for 30 minutes.[6]

  • Separation:

    • After sonication, centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the plant debris.

    • Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.

Data Presentation: Comparative Extraction Yields

While specific yield data for this compound is scarce in the literature, studies on the total phenolic and flavonoid content of Macaranga extracts provide valuable insights into the efficiency of different solvents.

Plant SpeciesPlant PartExtraction MethodSolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Macaranga tanariusLeavesMacerationMethanol287.2145.92[1]
Macaranga tanariusLeavesMacerationEthyl Acetate--[1]
Macaranga tanariusLeavesMacerationn-Hexane--[1]
Macaranga giganteaFlowersMaceration96% Ethanol-18.60 (± 0.007)[8]
Macaranga tanariusFruitShakingMethanol-333.40 (± 2.15) (Total Propolins)[9]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the solvent extraction and subsequent analysis of this compound from plant material.

Extraction_Workflow PlantMaterial Dried & Powdered Macaranga Leaves Extraction Solvent Extraction (Maceration or UAE) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Liquid-Liquid Partitioning (Optional) CrudeExtract->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction Purification Chromatography (e.g., Column, HPLC) EnrichedFraction->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound Analysis Structural Elucidation & Quantification (NMR, MS, HPLC) Isolatedthis compound->Analysis

General workflow for this compound extraction.
Hypothesized Signaling Pathway of this compound

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known biological activities of other prenylated flavonoids, a plausible mechanism of action involves the modulation of key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K-Akt.[10][11][12] The following diagram illustrates a hypothesized signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Stimulus MAPK MAPK (p38, JNK, ERK) Receptor->MAPK This compound This compound This compound->PI3K IKK IKK This compound->IKK This compound->MAPK Akt Akt PI3K->Akt Akt->IKK IκB IκB IKK->IκB inhibits NFkB NF-κB IκB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation AP1 AP-1 MAPK->AP1 activates GeneExpression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_nuc->GeneExpression AP1->GeneExpression

Hypothesized signaling pathway for this compound.

Disclaimer: The signaling pathway presented is a generalized model based on the activities of structurally similar compounds and requires experimental validation for this compound.

Conclusion

The protocols and data presented in these application notes provide a foundation for the extraction and study of this compound from Macaranga species. While maceration with polar solvents like methanol and ethanol followed by fractionation with ethyl acetate is a common approach, modern techniques such as ultrasound-assisted extraction offer a more efficient alternative. The provided quantitative data, although not specific to this compound, suggests that methanol is an effective solvent for extracting flavonoids from Macaranga tanarius leaves. Further research is needed to optimize the extraction parameters specifically for this compound and to elucidate its precise mechanisms of action and signaling pathways. These notes are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.

References

In Vivo Study Design for Evaluating the Anticancer Efficacy of Macarangin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for an in vivo study designed to evaluate the anticancer efficacy of Macarangin, a natural flavonoid compound. The protocols outlined below are intended for researchers in oncology and drug development and are based on established methodologies for preclinical cancer research.

Introduction

This compound, a prenylflavonoid isolated from plants of the Macaranga genus, has demonstrated potential anticancer properties in vitro.[1][2] Studies suggest its activity may be linked to the modulation of key signaling pathways, including the Estrogen Receptor Alpha (ERα) and Oxysterol-Binding Protein (OSBP) pathways.[1][3][4] To translate these promising in vitro findings into a potential therapeutic, a robust in vivo evaluation of this compound's efficacy and safety is essential. This document details the experimental design, protocols, and data presentation for a xenograft mouse model study to investigate the anticancer effects of this compound.

Experimental Design

This study will utilize a human breast cancer xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound. The MCF-7 cell line, an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, is selected due to its well-characterized use in xenograft studies and its relevance to studying ERα-targeted therapies.[5][6][7][8][9]

Animal Model
  • Species: Nude mice (e.g., BALB/c nude or NOD/SCID)

  • Sex: Female, ovariectomized

  • Age: 6-8 weeks

  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Experimental Groups

A total of 40 mice will be randomly assigned to four groups (n=10 mice per group) to ensure statistical power.

GroupTreatmentDosageRoute of AdministrationFrequency
1Vehicle Control-Oral GavageDaily
2This compoundLow Dose (e.g., 50 mg/kg)Oral GavageDaily
3This compoundHigh Dose (e.g., 100 mg/kg)Oral GavageDaily
4Positive ControlDoxorubicin2 mg/kgIntraperitoneal

Note on Dosage Selection: The proposed doses for this compound are based on general toxicity data for flavonoids, which often exhibit low toxicity in vivo.[5][7][8][9][10][11] An initial pilot study to determine the maximum tolerated dose (MTD) of this compound is highly recommended before commencing the full-scale efficacy study.

Experimental Workflow

The following diagram illustrates the key steps of the in vivo study.

G cluster_pre Pre-Tumor Implantation cluster_main Xenograft Study cluster_post Post-Study Analysis acclimatization Acclimatization (1 week) ovariectomy Ovariectomy & Recovery acclimatization->ovariectomy estrogen Estrogen Supplementation ovariectomy->estrogen implantation MCF-7 Cell Implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization (Tumor Volume ~100-150 mm³) growth->randomization treatment Treatment Administration (21 days) randomization->treatment monitoring Tumor & Body Weight Measurement (Twice weekly) treatment->monitoring endpoint Endpoint: Tumor Volume >1500 mm³ or 21 days monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy histology Histopathology (H&E) necropsy->histology ihc Immunohistochemistry (Ki-67, CD31) necropsy->ihc wb Western Blot (ERα, OSBP pathways) necropsy->wb G cluster_er Estrogen Receptor Alpha (ERα) Signaling This compound This compound ERa ERα This compound->ERa Inhibition? Estrogen Estrogen Estrogen->ERa ERE Estrogen Response Element ERa->ERE Gene Gene Transcription (Proliferation, Survival) ERE->Gene G cluster_osbp Oxysterol-Binding Protein (OSBP) Signaling This compound This compound OSBP OSBP This compound->OSBP Modulation Lipid Lipid Metabolism & Signaling OSBP->Lipid Proliferation Cell Proliferation Lipid->Proliferation

References

Application Notes and Protocols for the Preclinical Formulation of Macarangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating macarangin, a geranylated flavonoid with potential therapeutic applications, for preclinical in vitro and in vivo studies. Due to its classification as a flavonoid, this compound is anticipated to have low aqueous solubility, a common challenge in the preclinical development of such natural products. The following protocols and data are designed to enable the successful formulation of this compound for initial efficacy and toxicity screening.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation strategy. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₅H₂₆O₆[1]
Molecular Weight 422.47 g/mol [2]
Chemical Class Flavonoid (Geranylated Flavonol)[1]
Appearance Yellowish brown paste (isolated form)[3]
Aqueous Solubility Poor (predicted based on flavonoid class)[4][5]
Organic Solvent Solubility Soluble in acetone, ethanol, and DMSO (inferred from extraction and in vitro study protocols)[3]

Formulation Strategies for Poorly Soluble Flavonoids

The low aqueous solubility of many flavonoids, including this compound, necessitates specific formulation approaches to achieve adequate concentrations for preclinical testing.[4][5] Several strategies have proven effective for similar compounds like quercetin and kaempferol and can be adapted for this compound.

  • Co-solvent Systems: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[6][7]

  • Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[8]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers such as nanoemulsions or liposomes can improve solubility and facilitate absorption.[9][10][11]

Experimental Protocols

The following are detailed protocols for preparing this compound formulations suitable for in vitro and in vivo preclinical studies.

Protocol 1: Co-solvent Formulation for In Vitro Studies

This protocol is designed for preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 10 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 236.7 µL of DMSO to the tube to create a 100 mM stock solution.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used if necessary.

  • For cell-based assays, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, further dilution may be necessary.

Protocol 2: Nanosuspension Formulation for Oral Gavage (In Vivo)

This protocol describes the preparation of a this compound nanosuspension for oral administration in animal models.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer

  • Purified water

  • High-pressure homogenizer or probe sonicator

  • Beakers and magnetic stirrer

Procedure:

  • Prepare a 0.5% (w/v) solution of HPMC in purified water by slowly adding the HPMC to the water while stirring continuously. Allow the solution to stir until the HPMC is fully hydrated.

  • Disperse the desired amount of this compound into the HPMC solution to achieve the target concentration (e.g., 10 mg/mL).

  • Subject the suspension to high-pressure homogenization or probe sonication. The specific parameters (pressure, number of passes, or sonication time and amplitude) will need to be optimized to achieve a particle size in the nanometer range.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

  • Store the nanosuspension at 4°C and protect from light. Re-disperse by gentle shaking before each administration.

Protocol 3: Lipid-Based Formulation (Nanoemulsion) for Intravenous Injection (In Vivo)

This protocol outlines the preparation of a this compound-loaded nanoemulsion for intravenous administration. This method is suitable for assessing pharmacokinetics and efficacy in animal models.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil or other suitable oil

  • Lecithin or other suitable emulsifier

  • Glycerol

  • Water for injection

  • High-shear homogenizer followed by a high-pressure homogenizer

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Dissolve this compound in the MCT oil to form the oil phase. Gentle heating may be applied to facilitate dissolution.

  • In a separate vessel, dissolve lecithin and glycerol in water for injection to form the aqueous phase.

  • Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with a small particle size is obtained.

  • Sterilize the final nanoemulsion by filtration through a 0.22 µm sterile filter.

  • Characterize the nanoemulsion for particle size, PDI, zeta potential, and drug encapsulation efficiency.

  • Store the sterile nanoemulsion at 4°C.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for preclinical formulation development.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Growth mtor->proliferation This compound This compound This compound->pi3k Potential Inhibition MAPK_Signaling_Pathway stimulus External Stimuli (e.g., Growth Factors, Stress) ras Ras stimulus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Differentiation, Inflammation) transcription->response This compound This compound This compound->raf Potential Inhibition NFkB_Signaling_Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimulus->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines, Chemokines) nucleus->transcription This compound This compound This compound->ikk Potential Inhibition Preclinical_Formulation_Workflow start Start: This compound Powder physchem Physicochemical Characterization start->physchem formulation Formulation Development physchem->formulation characterization Formulation Characterization formulation->characterization stability Stability Testing characterization->stability invitro In Vitro Testing characterization->invitro invivo In Vivo Testing stability->invivo invitro->invivo end End: Preclinical Data invivo->end

References

Troubleshooting & Optimization

Troubleshooting low yield of Macarangin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Macarangin during extraction from its natural sources, primarily Macaranga species.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield during extraction?

Low yields of this compound can be attributed to several factors throughout the extraction and purification process. These include:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound, a prenylated flavonoid, has moderate polarity. Using solvents that are too polar (e.g., pure water) or too nonpolar (e.g., hexane) can result in inefficient extraction.

  • Ineffective Extraction Method: The chosen extraction technique significantly impacts yield. Simple maceration may not be as effective as more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can better disrupt plant cell walls to release the target compound.[1][2]

  • Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH.[3] High temperatures during extraction or drying, prolonged exposure to UV light, or extraction under strongly acidic or alkaline conditions can lead to the degradation of this compound.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant part used (leaves, fruits, etc.), the geographical location of the plant, and the time of harvest. Using plant material with an inherently low concentration of the target compound will naturally result in a low yield.

  • Incomplete Extraction: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to a significant portion of the this compound remaining in the plant matrix.

  • Losses During Purification: Each purification step, such as liquid-liquid partitioning and chromatography, can lead to a loss of the target compound. Co-elution with other closely related flavonoids can also make isolation difficult and reduce the final yield.

Q2: Which solvent system is best for extracting this compound?

Methanol and ethanol have been reported as effective solvents for the extraction of prenylated flavonoids.[4] Acetone has also been used for the extraction of compounds from Macaranga tanarius. Often, a mixture of an organic solvent with a small percentage of water can enhance extraction efficiency by improving the penetration of the solvent into the plant material. The optimal solvent system should be determined empirically for your specific plant material and extraction method.

Q3: How can I minimize this compound degradation during the process?

To minimize degradation, consider the following precautions:

  • Temperature Control: If using heat-assisted extraction methods, optimize the temperature to be effective for extraction without causing significant degradation. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction at controlled temperatures.

  • Light Protection: Conduct extraction and subsequent processing steps in amber glassware or protect the setup from direct light to prevent photochemical degradation.

  • pH Management: Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause structural changes in flavonoids.

  • Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the compound.

Q4: I am having trouble separating this compound from other flavonoids. What can I do?

Co-elution of structurally similar flavonoids is a common challenge. To improve separation:

  • Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and stationary phases (e.g., C18, Phenyl-Hexyl) in your High-Performance Liquid Chromatography (HPLC) system.

  • Utilize Different Separation Techniques: Consider using techniques like preparative Thin-Layer Chromatography (TLC) or column chromatography with different adsorbents (e.g., silica gel, Sephadex) prior to HPLC for initial fractionation.

  • Employ Advanced Detection: If available, using a mass spectrometer (LC-MS) in conjunction with HPLC can help to distinguish between co-eluting compounds based on their mass-to-charge ratio, even if they are not fully separated chromatographically.

Troubleshooting Guide for Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.

Problem Potential Cause Recommended Solution
Low concentration of this compound in the crude extract 1. Inappropriate solvent selection.1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Analyze a small sample of each extract by TLC or HPLC to identify the most efficient solvent.
2. Inefficient extraction method.2. Compare different extraction techniques. If currently using maceration, consider exploring ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase the yield.
3. Poor quality of the starting plant material.3. Ensure the correct plant part is being used (leaves are often a good source of flavonoids). If possible, obtain plant material from a reputable source with known phytochemical profiles.
4. Insufficient extraction time or solvent-to-solid ratio.4. Optimize the extraction time and the ratio of solvent to plant material. Perform a time-course study to determine the point of maximum extraction.
Significant loss of this compound during purification 1. Degradation during solvent evaporation.1. Use a rotary evaporator at a low temperature to remove the solvent. Avoid excessive heat and prolonged drying times.
2. Co-elution with other compounds during chromatography.2. Develop a more selective chromatographic method. This may involve trying different columns, mobile phases, or gradient profiles. Consider a multi-step purification strategy.
3. Loss during liquid-liquid partitioning.3. Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the desired organic solvent. Perform multiple extractions of the aqueous layer to maximize recovery.
Suspected degradation of this compound 1. Exposure to high temperatures.1. Review all steps involving heat (drying, extraction, solvent removal) and reduce the temperature where possible.
2. Exposure to light.2. Protect all solutions and extracts from light by using amber vials or covering glassware with aluminum foil.
3. Inappropriate pH.3. Measure the pH of your extraction solvent and subsequent solutions. Adjust to a neutral or slightly acidic pH if necessary.

Data Presentation

While specific quantitative data for this compound yield under varying extraction conditions is limited in publicly available literature, the following table presents data on the total prenylflavonoid content from different parts of Macaranga tanarius, which can serve as a useful proxy for optimizing this compound extraction.

Table 1: Total Prenylflavonoid Content in Different Parts of Macaranga tanarius

Plant PartTotal Prenylflavonoids (mg/g of fresh plant)
Glandular Trichome235
LeafData not specified, but contains two major prenylflavonoids
FlowerContains five kinds of prenylflavonoids
SeedContains five kinds of prenylflavonoids
PericarpContains five kinds of prenylflavonoids
PetioleNot detected or very low amounts
StemNot detected or very low amounts

Data adapted from a study by Kumazawa et al. (2014) on the analysis of antioxidant prenylflavonoids in Macaranga tanarius.[5]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound

This protocol provides a basic method for the extraction of this compound from the leaves of Macaranga tanarius.

  • Sample Preparation:

    • Air-dry the leaves of Macaranga tanarius in the shade to prevent the degradation of phytochemicals.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask.

    • Add 1 L of 95% methanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Further Processing:

    • The resulting crude extract can be further purified using techniques such as liquid-liquid partitioning followed by column chromatography or preparative HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance the extraction efficiency.

  • Sample Preparation:

    • Prepare the dried and powdered leaves of Macaranga tanarius as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered leaf material in a beaker.

    • Add 500 mL of 80% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.

  • Purification:

    • The crude extract can be purified using standard chromatographic techniques.

Visualization

Logical Workflow for Troubleshooting Low this compound Yield

The following diagram illustrates a step-by-step decision-making process for troubleshooting low yields of this compound.

TroubleshootingWorkflow start Start: Low this compound Yield check_crude Analyze Crude Extract (TLC/HPLC) start->check_crude low_in_crude Low Yield in Crude check_crude->low_in_crude Low Target Peak good_in_crude Good Yield in Crude check_crude->good_in_crude Strong Target Peak check_plant Verify Plant Material (Source, Part, Quality) low_in_crude->check_plant check_purification Review Purification Steps (Partitioning, Chromatography) good_in_crude->check_purification check_plant->start Poor Material optimize_extraction Optimize Extraction (Solvent, Method, Time, Temp) check_plant->optimize_extraction Material OK re_extract Re-extract with Optimized Protocol optimize_extraction->re_extract end End: Improved Yield re_extract->end optimize_purification Optimize Purification Protocol (Solvents, Gradients, Stationary Phase) check_purification->optimize_purification High Loss Identified degradation_check Investigate Degradation (Light, Heat, pH) check_purification->degradation_check No Obvious Loss re_purify Re-purify Extract optimize_purification->re_purify re_purify->end degradation_check->end Degradation Unlikely implement_protective_measures Implement Protective Measures (Amber Glass, Temp Control) degradation_check->implement_protective_measures Degradation Likely implement_protective_measures->start

Caption: Troubleshooting workflow for low this compound yield.

Signaling Pathway of this compound B

Recent studies have identified that this compound B acts as a selective ligand for the Oxysterol-Binding Protein (OSBP). This interaction is implicated in the antiviral activity of this compound B, particularly against the Zika virus. The diagram below illustrates this proposed mechanism of action.

MacaranginSignaling cluster_cell Host Cell This compound This compound B osbp Oxysterol-Binding Protein (OSBP) This compound->osbp Binds to inhibition Inhibition zika Zika Virus Replication inhibition->zika

Caption: Proposed antiviral mechanism of this compound B via OSBP binding.

References

Preventing Macarangin degradation during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of macarangin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

A1: this compound is a geranylated flavonoid, a type of natural compound isolated from plants of the Macaranga genus.[1][2] Like many flavonoids, this compound is susceptible to degradation under various conditions, which can significantly impact its purity, yield, and biological activity. Factors such as pH, temperature, light, and the presence of oxidative enzymes can contribute to its degradation.[3][4][5]

Q2: What are the primary causes of this compound degradation during purification?

A2: The main factors leading to this compound degradation include:

  • pH Extremes: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[6][7]

  • High Temperatures: Heat can accelerate the degradation of flavonoids, leading to the cleavage of their characteristic ring structure.[3][5][8]

  • Light Exposure: Exposure to UV or even visible light can induce photochemical degradation of flavonoids.[4][9]

  • Oxidation: The presence of oxygen and oxidative enzymes can lead to the oxidation of the phenolic hydroxyl groups on the flavonoid structure.[10]

Q3: What are the initial signs of this compound degradation in a sample?

A3: Visual inspection of the extract or purified fractions may show a color change, often to a brownish hue, which can indicate degradation. Chromatographic analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is a more definitive way to detect degradation. The appearance of new spots or peaks, and a decrease in the intensity of the this compound spot/peak, are clear indicators of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of this compound after extraction and initial purification steps.

Possible Cause Troubleshooting Step
Degradation due to improper storage of plant material or extract. Store dried plant material in a cool, dark, and dry place. Store crude extracts at low temperatures (e.g., -20°C) in the absence of light.[11]
Inefficient extraction method. Use an appropriate solvent for extraction. Methanol or ethanol are commonly used for flavonoids.[12] Consider using techniques like ultrasonic-assisted extraction to improve efficiency while minimizing heat exposure.[8]
Loss of this compound during solvent partitioning. Ensure the pH of the aqueous phase is slightly acidic during liquid-liquid extraction to keep the flavonoid in its less polar, non-ionized form, favoring its partitioning into the organic solvent.

Problem 2: Appearance of multiple spots/peaks close to this compound on TLC/HPLC, suggesting degradation.

Possible Cause Troubleshooting Step
Degradation during column chromatography. Use a pre-packed column or ensure proper packing of a self-packed column to avoid channeling and band broadening.[13] Run the column in a cold room or use a jacketed column to maintain a low temperature. Protect the column from light by wrapping it in aluminum foil.
Inappropriate solvent system for chromatography. Optimize the mobile phase for better separation. For silica gel chromatography of flavonoids, solvent systems like n-hexane/ethyl acetate or chloroform/methanol are often used.[2][12] For reversed-phase HPLC, a gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% formic acid) is common.[14]
Sample overload on the column. Reduce the amount of crude extract loaded onto the column to prevent band tailing and improve separation.[15]

Problem 3: Purified this compound shows signs of degradation over time.

Possible Cause Troubleshooting Step
Improper storage of the purified compound. Store purified this compound as a solid in a tightly sealed, amber-colored vial at low temperature (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, oxygen, and moisture.[11]
Residual solvent or impurities catalyzing degradation. Ensure the purified this compound is completely dry and free of residual solvents or acidic/basic impurities from the purification process. Lyophilization or drying under high vacuum can be effective.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₅H₂₆O₆[1]
Molecular Weight422.47 g/mol [16]
AppearanceYellowish-brown paste[2]
SolubilitySoluble in methanol, ethanol, ethyl acetate, acetone.[2][12]
Table 2: Estimated Stability of this compound Under Various Conditions
ConditionParameterEstimated StabilityRationale/Supporting Evidence
pH Half-lifeMore stable at acidic pH (e.g., pH 3-5). Degradation increases significantly at neutral to alkaline pH.Flavonoids are generally more stable in acidic solutions and degrade in alkaline conditions.[6][7]
Temperature Degradation RateDegradation rate increases with temperature. It is recommended to work at low temperatures (e.g., 4°C) whenever possible.Thermal degradation of flavonoids is a well-documented phenomenon.[3][5][8]
Light PhotodegradationSusceptible to degradation upon exposure to UV and visible light.Flavonoids can undergo photodegradation, and the presence of a hydroxyl group at position 3, as in this compound, can increase photosensitivity.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Column Chromatography Purification of this compound

This protocol is a generalized procedure based on common methods for flavonoid isolation.[12][17][18]

  • Extraction:

    • Air-dry and powder the leaves of the Macaranga species.

    • Macerate the powdered plant material in methanol or 70% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to contain this compound, and evaporate the solvent under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., n-hexane).

    • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Combine the this compound-rich fractions from the silica gel column and concentrate.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions by TLC to isolate the pure this compound.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might be: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically show strong absorbance between 254 nm and 370 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength. For quantitative analysis, a specific wavelength (e.g., 254 nm or 350 nm) can be selected.[19][20]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or mobile phase. Create a series of dilutions to generate a calibration curve.

Mandatory Visualization

DegradationPathway cluster_factors Degradation Factors This compound This compound (Geranylated Flavonol) Intermediate Unstable Intermediates (e.g., Chalcones, Depsipes) This compound->Intermediate pH, Temp, Light, O₂ DegradationProducts Degradation Products (e.g., Phenolic Acids) Intermediate->DegradationProducts C-Ring Cleavage pH pH Extremes Temp High Temperature Light Light Exposure Oxygen Oxygen

Caption: Factors and a generalized pathway for this compound degradation.

PurificationWorkflow Start Crude Plant Extract (Macaranga sp.) SolventPartitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Start->SolventPartitioning SilicaGel Silica Gel Column Chromatography SolventPartitioning->SilicaGel Ethyl Acetate Fraction TLC1 TLC Analysis SilicaGel->TLC1 Sephadex Sephadex LH-20 Chromatography TLC1->Sephadex Combine Fractions TLC2 TLC/HPLC Analysis Sephadex->TLC2 Purethis compound Pure this compound TLC2->Purethis compound Purity Check

Caption: A typical experimental workflow for this compound purification.

References

Technical Support Center: Macarangin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Macarangin in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO) for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a geranylated flavonoid, a type of natural phenolic compound. Its chemical formula is C25H26O6.[1] Research has shown that this compound possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Q2: Why is this compound difficult to dissolve in aqueous solutions for bioassays?

Like many flavonoids, particularly those with a geranyl group, this compound is a hydrophobic molecule. This nonpolar nature results in poor solubility in water and aqueous cell culture media, making it challenging to achieve desired concentrations for in vitro experiments.

Q3: What is the recommended solvent for this compound?

For bioassays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this compound and other hydrophobic flavonoids.[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4]

Q4: Is there a known maximum solubility of this compound in DMSO?

Q5: What is the cytotoxic concentration of this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined against certain cell lines. For example, against the human breast cancer cell line MCF-7, the IC50 value has been reported to be 119.12 µg/mL. This information is crucial for designing cytotoxicity and other bioassays.

Troubleshooting Guide: Dissolving this compound in DMSO and Use in Cell Culture

This guide addresses common issues encountered when preparing and using this compound-DMSO solutions for bioassays.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in DMSO. - Insufficient solvent volume.- Low ambient temperature.- Compound purity issues.- Increase DMSO volume: Add more DMSO incrementally while vortexing.- Gentle warming: Warm the solution in a water bath at 37-60°C for a short period.[5] Avoid excessive heat to prevent compound degradation.- Sonication: Use a sonicator bath to aid dissolution.- Ensure high-purity DMSO: Use anhydrous, cell culture grade DMSO as water content can reduce solubility.[6]
Precipitate forms when adding this compound-DMSO stock to aqueous media. - "Salting out" effect: The hydrophobic compound comes out of solution when the highly polar aqueous environment is introduced.- Final DMSO concentration is too low to maintain solubility.- High concentration of the compound in the final solution.- Stepwise dilution: Dilute the DMSO stock solution gradually into the cell culture medium while gently vortexing or mixing.[7] Avoid adding the stock solution directly to a large volume of media.- Pre-warm the media: Adding the stock to pre-warmed media (37°C) can sometimes help.[8]- Increase final DMSO concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but remains below the toxic level for your cells (typically <0.5%).[7]- Use serum-containing media for dilution: For some compounds, diluting in media containing fetal bovine serum (FBS) can help stabilize the compound through protein binding.[8]
Observed cell toxicity in control wells (media + DMSO). - Final DMSO concentration is too high for the specific cell line.- Determine DMSO tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells may require lower concentrations.[7]- Reduce final DMSO concentration: Prepare a more concentrated this compound stock solution in DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.
Inconsistent experimental results. - Incomplete dissolution of this compound stock.- Precipitation of this compound in the assay plate over time.- Visually inspect stock solution: Before each use, visually inspect the stock solution for any precipitate. If present, warm and vortex to redissolve.- Prepare fresh dilutions: Prepare working solutions fresh for each experiment from the DMSO stock.- Centrifuge stock solution: Before taking an aliquot, centrifuge the stock tube briefly to pellet any undissolved microparticles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol provides a general method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for a few minutes.

  • Once fully dissolved, the stock solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • This compound-DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the assay)

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.

  • Crucially, perform dilutions in a stepwise manner. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in media (to get 1 mM), and then dilute this intermediate solution 1:10 again in media. This gradual reduction in DMSO concentration helps prevent precipitation.

  • Gently mix the solution after each dilution step.

  • Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic to the cells.

Signaling Pathway Diagrams

This compound has been reported to exhibit anti-inflammatory effects, in part through the inhibition of the NLRP3 inflammasome. Flavonoids, in general, are also known to modulate the NF-κB signaling pathway, a key regulator of inflammation.

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay This compound This compound Powder stock High-Concentration Stock Solution This compound->stock Dissolve dmso 100% DMSO dmso->stock working Final Working Solutions stock->working Stepwise Dilution media Cell Culture Medium media->working treatment Treatment working->treatment cells Cell Culture cells->treatment analysis Data Analysis treatment->analysis

Experimental workflow for using this compound in bioassays.

nlrp3_pathway cluster_stimulus Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome cluster_cytokines Cytokine Maturation PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation IL1b IL-1β Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation ProIL18 Pro-IL-18 ProIL18->IL18 IL18->Inflammation This compound This compound This compound->NLRP3 Inhibits

Inhibition of the NLRP3 inflammasome pathway by this compound.

nfkb_pathway cluster_signal Signal Transduction cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters in Cytoplasm IkB_deg IκBα Degradation IkB->IkB_deg Ubiquitination & NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, iNOS) Nucleus->Genes Induces Inflammation Inflammation Genes->Inflammation Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK Inhibits

References

Overcoming challenges in the synthesis of Macarangin analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Macarangin analogues.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound analogues?

A1: A common strategy involves a convergent synthesis approach. This typically starts with the synthesis of a substituted chalcone via a Claisen-Schmidt condensation. The chalcone is then cyclized to form the flavonoid core. The final key step is the regioselective introduction of a prenyl or geranyl group onto the flavonoid backbone, often through Friedel-Crafts alkylation or a Claisen rearrangement, followed by any necessary stereoselective transformations to achieve the desired analogue.

Q2: What are the most common challenges in the synthesis of this compound analogues?

A2: Researchers often face challenges in controlling regioselectivity during the prenylation step, leading to mixtures of isomers. Other common issues include low yields in condensation and cyclization reactions, unwanted side reactions like O-prenylation, and difficulties in achieving high stereoselectivity.[1] Purification of the final products can also be complex due to the structural similarity of isomers and byproducts.

Q3: How can I improve the regioselectivity of C-prenylation on the flavonoid A-ring?

A3: Achieving regioselectivity for C-prenylation at the C6 or C8 position is a significant challenge. Strategies to improve this include:

  • Directed ortho-Metalation (DoM): This technique can provide high regioselectivity for ortho-prenylation.[1]

  • Use of Bulky Protecting Groups: Protecting hydroxyl groups can sterically hinder certain positions, directing the prenyl group to the desired carbon.

  • Enzymatic Prenylation: Utilizing prenyltransferase enzymes can offer high regio- and stereospecificity.[2][3]

  • Claisen Rearrangement: A thermal or microwave-assisted Claisen rearrangement of an O-prenylated precursor can lead to regioselective C-prenylation.[4]

Q4: My Claisen-Schmidt condensation is giving low yields. What can I do?

A4: Low yields in the Claisen-Schmidt condensation to form the chalcone precursor can often be addressed by optimizing reaction conditions. Consider the following:

  • Catalyst Choice: While KOH is common, other bases or even acid catalysts can be more effective depending on the specific substrates.[5][6]

  • Solventless Conditions: Grinding the reactants together without a solvent (neat) has been shown to improve yields and reduce reaction times.[5][6]

  • Microwave Irradiation: This can sometimes accelerate the reaction and improve yields.

  • Temperature and Reaction Time: Systematically varying these parameters can help identify the optimal conditions for your specific substrates.

Q5: I am observing significant O-prenylation as a side product. How can I minimize this?

A5: O-prenylation is a common competing reaction. To favor C-prenylation, you can:

  • Employ a Claisen Rearrangement Strategy: First, intentionally perform O-prenylation, then induce a rearrangement to move the prenyl group to the carbon skeleton.[4]

  • Use of Lewis Acids: Lewis acids like BF₃·OEt₂ can promote Friedel-Crafts C-alkylation over O-alkylation.[7]

  • Protecting Hydroxyl Groups: Selectively protecting the most reactive hydroxyl groups can prevent O-prenylation.

Troubleshooting Guides

Problem 1: Poor Yield and/or Multiple Products in Friedel-Crafts Prenylation
Symptom Possible Cause Troubleshooting Strategy
Low yield of the desired prenylated product.1. Deactivated aromatic ring.[8] 2. Rearrangement of the prenyl carbocation.[9] 3. Suboptimal catalyst or reaction conditions.1. Ensure the flavonoid core is not strongly deactivated by electron-withdrawing groups. 2. Use milder Lewis acids or conditions that do not favor carbocation formation. 3. Screen different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Amberlyst 15) and vary the temperature and reaction time.[7][10][11]
Formation of multiple isomers (e.g., C6 and C8 prenylation).Lack of regioselectivity in the electrophilic aromatic substitution.1. Employ a directed ortho-metalation strategy for higher regiocontrol.[1] 2. Use enzymatic prenylation for specific isomer synthesis.[2] 3. Utilize a Claisen rearrangement approach from a regioselectively O-prenylated precursor.[4]
Significant amount of O-prenylated byproduct.The hydroxyl group is more nucleophilic than the aromatic ring under the reaction conditions.1. Protect the hydroxyl groups before prenylation. 2. Use conditions that favor C-alkylation, such as specific Lewis acids or solvent systems.[7]
Over-alkylation (addition of more than one prenyl group).The product is more reactive than the starting material.[8]1. Use a large excess of the flavonoid substrate. 2. Control the stoichiometry of the prenylating agent carefully.
Problem 2: Difficulty in Achieving Desired Stereochemistry
Symptom Possible Cause Troubleshooting Strategy
Formation of a racemic mixture or incorrect diastereomers.The reaction creating the chiral center is not stereoselective.1. Sharpless Asymmetric Dihydroxylation: To introduce vicinal diols with high enantioselectivity, use AD-mix-α or AD-mix-β.[12][13][14] 2. Chiral Catalysts: Employ chiral catalysts for other stereoselective reactions like epoxidation or reduction. 3. Enzymatic Reactions: Consider using enzymes that can stereoselectively modify the flavonoid core.[2]
Poor enantiomeric excess (ee) in Sharpless Asymmetric Dihydroxylation.1. Suboptimal ligand-substrate matching. 2. Reaction temperature is too high. 3. Presence of impurities that poison the catalyst.1. Test both AD-mix-α and AD-mix-β to find the matched ligand for your substrate. 2. Run the reaction at lower temperatures (e.g., 0 °C or below).[15] 3. Ensure all reagents and solvents are pure.

Data Presentation

Table 1: Comparison of Chalcone Synthesis Methods

MethodCatalystSolventTypical Yield (%)Key Advantages
RefluxKOHEthanol9 - 35Simple setup, well-established.
GrindingKOHNone32 - 80Green synthesis, shorter reaction time, higher yields.[5][6]
Micellar-mediatedCTAB/Tween 80WaterVariesGreen chemistry, can improve yield and purity.[16]
Mg(HSO₄)₂-catalyzedMg(HSO₄)₂NoneHighSolvent-free, efficient for various substrates.[17]

Table 2: Regioselectivity in Phenol Prenylation

MethodReagent/CatalystPosition SelectivityTypical Yield (%)Reference
Phenoxide C-AlkylationPrenyl bromide, BaseModerate ortho/para30 - 50[1]
Friedel-CraftsLewis Acid (e.g., BF₃·OEt₂)Moderate ortho/paraVaries[1][7]
Claisen RearrangementHeat or MicrowaveHigh orthoGood to High[4]
EnzymaticPrenyltransferase (SfFPT)High C8High[2][3]

Experimental Protocols

Protocol 1: Optimized Chalcone Synthesis via Grinding (Claisen-Schmidt Condensation)

This protocol is adapted from a method optimized for green synthesis.[5]

  • Materials: Substituted acetophenone, substituted benzaldehyde, potassium hydroxide (KOH) pellets.

  • Procedure: a. In a mortar, grind the acetophenone (1 equivalent) and powdered KOH (1.5 equivalents) for 20-30 minutes at room temperature. b. Add the benzaldehyde (1 equivalent) to the mixture and continue grinding for 45-60 minutes. The mixture will likely become a paste. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, add cold distilled water to the mortar and stir to precipitate the crude chalcone. e. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Flavonoid Precursor

This protocol provides a general procedure for the enantioselective synthesis of vicinal diols.[12][15]

  • Materials: Alkene-containing flavonoid precursor, AD-mix-α or AD-mix-β, tert-butanol, water, methanesulfonamide (if needed for less reactive alkenes).

  • Procedure: a. In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. b. Add the AD-mix (approximately 1.4 g per mmol of alkene) to the solvent mixture. c. Stir at room temperature until the reagents are dissolved. d. Cool the reaction mixture to 0 °C. e. Add the alkene substrate (1 equivalent) to the cooled mixture. f. Stir vigorously at 0 °C (or room temperature for less reactive alkenes) until the reaction is complete (monitor by TLC). g. Quench the reaction by adding sodium sulfite and stir for 1 hour. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude diol by flash column chromatography.

Visualizations

experimental_workflow start Start: Substituted Acetophenone & Benzaldehyde chalcone Claisen-Schmidt Condensation start->chalcone chalcone_product Chalcone Intermediate chalcone->chalcone_product cyclization Intramolecular Cyclization chalcone_product->cyclization flavonoid_core Flavonoid Core cyclization->flavonoid_core prenylation Regioselective Prenylation flavonoid_core->prenylation prenylated_flavonoid Prenylated Flavonoid prenylation->prenylated_flavonoid stereoselective_mod Stereoselective Modification (Optional) prenylated_flavonoid->stereoselective_mod final_product This compound Analogue prenylated_flavonoid->final_product No further modification stereoselective_mod->final_product troubleshooting_prenylation start Low Yield or Poor Regioselectivity in Prenylation cause1 Side Reactions? (e.g., O-prenylation) start->cause1 Check Byproducts cause2 Multiple Isomers? start->cause2 Analyze Product Mixture cause3 Low Conversion? start->cause3 Check Starting Material sol1a Protect Hydroxyl Groups cause1->sol1a Yes sol1b Use Claisen Rearrangement cause1->sol1b Yes sol2a Directed Ortho-Metalation cause2->sol2a Yes sol2b Enzymatic Prenylation cause2->sol2b Yes sol3a Optimize Lewis Acid cause3->sol3a Yes sol3b Vary Temp. & Time cause3->sol3b Yes

References

How to handle Macarangin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential stability issues of Macarangin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a natural flavonoid that has been identified as a selective ligand for the Oxysterol-Binding Protein (OSBP).[1] OSBP is a key protein in lipid metabolism, acting as a lipid transfer protein at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. This compound has shown potential as an antiviral and anticancer agent.[1]

Q2: Are there known stability issues with this compound in cell culture?

While specific stability data for this compound is limited in publicly available literature, flavonoids as a class of compounds are known to exhibit instability in aqueous solutions like cell culture media. This instability is often pH-dependent and can be influenced by other media components.

Q3: What are the potential consequences of this compound instability in my experiments?

Instability of this compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in inconsistent or misleading biological data. Degradation products may also have off-target effects or be cytotoxic, further confounding experimental outcomes.

Q4: How can I mitigate potential stability issues with this compound?

Several strategies can be employed to handle potentially unstable compounds like this compound. These include optimizing the pH of the culture medium, minimizing exposure to light and oxygen, using fresh stock solutions, and considering the use of antioxidants or protective agents. It is also crucial to empirically determine the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in cell culture.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity of this compound. Degradation of this compound in the cell culture medium.1. Optimize pH: Based on studies of similar flavonoids like quercetin, which is more stable at a slightly acidic pH, consider adjusting your media pH to around 6.0-6.5 if your cell line can tolerate it.[2] 2. Fresh Preparations: Prepare fresh this compound-containing media for each experiment or for media changes during longer-term cultures. 3. Reduce Exposure: Protect media from light by using amber-colored tubes and plates, and minimize the head-space in storage containers to reduce oxygen exposure. 4. Perform a time-course experiment: Assess the biological activity of this compound at different time points to understand its effective window of activity.
Increased or unexpected cytotoxicity observed in cell cultures. Formation of toxic degradation products.1. Characterize Degradation: If possible, use techniques like HPLC or LC-MS to analyze the culture media over time to detect the appearance of degradation products. 2. Test Degradation Products: If degradation products can be identified and isolated, test their cytotoxicity independently to understand their contribution to the observed effects. 3. Modify Incubation Conditions: Altering pH or adding antioxidants might prevent the formation of specific toxic byproducts.
Precipitation of this compound in the cell culture medium. Poor solubility of this compound at the working concentration.1. Solubility Testing: Determine the solubility of this compound in your specific cell culture medium before conducting experiments. 2. Use of Solubilizing Agents: Consider using a low percentage of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). 3. Prepare Fresh Dilutions: Prepare working dilutions of this compound immediately before use from a concentrated stock.
High variability between experimental replicates. Inconsistent degradation of this compound across different wells or plates.1. Standardize Procedures: Ensure uniform handling of all plates, including incubation times, exposure to light, and media volumes. 2. Control for Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery may experience different conditions (e.g., temperature, evaporation) than interior wells. 3. Include Stability Controls: In a separate, cell-free plate, incubate this compound in media under the same conditions as your experiment and measure its concentration at the beginning and end of the incubation period.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₆O₆PubChem
Molecular Weight422.5 g/mol PubChem
IUPAC Name6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-onePubChem
ClassFlavonoidN/A

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS

This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the final working concentration to be tested (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At each designated time point, take one tube and immediately process it.

    • The t=0 sample should be processed immediately after preparation.

  • Protein Precipitation:

    • To 100 µL of the medium sample, add 200 µL of ice-cold methanol or acetonitrile containing an internal standard (if available).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining this compound concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

    • Plot the percentage of remaining this compound against time to determine its stability profile. The half-life (t₁/₂) can be calculated from this data.

Visualizations

Signaling Pathway of this compound via OSBP Inhibition

Macarangin_OSBP_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol VAP VAP PI4K PI4-Kinase PI4P PI(4)P PI4K->PI4P Generates OSBP OSBP OSBP->VAP Binds OSBP->PI4P Binds ViralReplication Viral Replication Complex Assembly OSBP->ViralReplication Promotes (Hijacked by Virus) This compound This compound This compound->OSBP Inhibits This compound->ViralReplication Inhibits Cholesterol Cholesterol Cholesterol->OSBP Transported by

Caption: this compound inhibits OSBP-mediated lipid transport, impacting viral replication.

Experimental Workflow for this compound Stability Assessment

Macarangin_Stability_Workflow A Prepare this compound Stock (e.g., 10 mM in DMSO) B Dilute in Cell Culture Medium (e.g., 10 µM) A->B C Incubate at 37°C, 5% CO₂ B->C D Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) C->D E Protein Precipitation (Ice-cold Methanol/Acetonitrile) D->E F Centrifuge to Pellet Debris E->F G Analyze Supernatant by HPLC-MS F->G H Quantify Remaining this compound and Determine Half-life G->H

Caption: Workflow for determining this compound stability in cell culture media.

Troubleshooting Logic for this compound Instability

Macarangin_Troubleshooting Start Inconsistent/Weak Biological Effect A Hypothesis: this compound Degradation Start->A B Action: Assess Stability (See Protocol 1) A->B C Result: Is this compound Unstable? B->C D Solution: Optimize Conditions - Adjust pH - Use Fresh Solutions - Protect from Light/Oxygen C->D Yes E Alternative Cause: - Solubility Issue - Incorrect Concentration C->E No F Action: Check Solubility and Recalculate Dilutions E->F

Caption: Troubleshooting flowchart for inconsistent this compound activity.

References

Minimizing batch-to-batch variability in Macarangin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Macarangin extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, a geranylated flavonoid predominantly sourced from plants of the Macaranga genus.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Inappropriate Solvent Selection This compound is a flavonoid, and its extraction is highly dependent on solvent polarity. Use a solvent system with appropriate polarity. A mixture of methanol and water (e.g., 50-80% methanol) can be effective. For selective extraction, consider using ethyl acetate, as this compound has been successfully isolated from the ethyl acetate fraction of a methanolic extract.[1]
Suboptimal Extraction Parameters Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds.[2] For maceration, a longer extraction time (e.g., 24-72 hours) at room temperature may be beneficial. For heat-assisted methods like Soxhlet, ensure the temperature does not exceed the degradation point of this compound.
Poor Quality of Plant Material The concentration of phytochemicals can vary based on the plant's age, harvest time, and storage conditions.[3][4] Ensure the use of high-quality, properly identified, and well-preserved Macaranga leaves.
Inefficient Grinding of Plant Material Inadequate grinding of the plant material will result in a smaller surface area for solvent penetration, leading to incomplete extraction. Ensure the plant material is finely powdered to maximize contact with the solvent.

Issue 2: High Variability in this compound Content Between Batches

Potential Cause Recommended Solution
Inconsistent Raw Material Variations in the geographical source, climate, and harvesting season of the Macaranga leaves can significantly impact this compound content.[3][4] Source plant material from a single, reliable supplier and establish strict quality control parameters for the raw material.
Inconsistent Extraction Procedure Minor deviations in the extraction protocol can lead to significant variations in yield.[5] Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed.
Solvent Evaporation If using volatile solvents, evaporation during the extraction process can alter the solvent-to-solid ratio, affecting extraction efficiency. Use a closed system or a condenser to minimize solvent loss.
Inaccurate Quantification Errors in the analytical method used to quantify this compound will lead to apparent variability. Validate your analytical method (e.g., HPLC-UV) for linearity, precision, and accuracy.

Issue 3: Presence of Impurities in the Final Extract

Potential Cause Recommended Solution
Co-extraction of Unwanted Compounds The initial crude extract will contain a mixture of compounds. Employ chromatographic techniques for purification. Column chromatography using silica gel or Sephadex LH-20 is effective for separating flavonoids.[6]
Formation of Emulsions During Liquid-Liquid Extraction Emulsions can trap impurities and are a common issue in liquid-liquid partitioning. To break emulsions, you can add brine, gently swirl instead of vigorously shaking, or use centrifugation.[7]
Sample Overloading on Chromatographic Column Overloading the column during purification will result in poor separation and impure fractions. Determine the optimal sample load for your column through preliminary experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The choice of solvent is critical and depends on the desired purity and yield. For a crude extract with a broad range of phytochemicals including this compound, polar solvents like methanol or ethanol, often mixed with water, are effective.[8] For a more selective extraction of this compound, which is a flavonoid, ethyl acetate is a good choice for partitioning from a more polar initial extract.[1] The principle of "like dissolves like" applies; the polarity of the solvent should be matched to the polarity of this compound.

Q2: How can I improve the reproducibility of my this compound extraction?

A2: To improve reproducibility, you must standardize your entire workflow. This includes:

  • Raw Material: Use plant material from the same source, harvested under the same conditions.

  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for every step of the extraction process, from grinding the plant material to the final purification.

  • Parameter Control: Precisely control all extraction parameters such as temperature, time, solvent-to-solid ratio, and agitation speed.

  • Validated Analytical Methods: Use a validated HPLC or other quantitative method to accurately measure this compound content.

Q3: My extract is a complex mixture. How can I isolate pure this compound?

A3: Isolation of pure this compound from a crude extract typically requires one or more chromatographic steps. A common approach is to first perform liquid-liquid partitioning to enrich the fraction containing this compound (e.g., partitioning a methanolic extract with ethyl acetate). This enriched fraction can then be subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).[6] Fractions should be monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

Q4: How do I prepare a sample of this compound extract for HPLC analysis?

A4: To prepare a sample for HPLC analysis, the dried extract should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis (e.g., methanol or acetonitrile). The solution should then be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Q5: What are the key parameters to validate for an HPLC method for this compound quantification?

A5: According to ICH guidelines, the key parameters to validate for an HPLC method for quantification include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material: Air-dry fresh leaves of Macaranga gigantifolia in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

  • Maceration: Weigh 100 g of the powdered plant material and place it in a large conical flask. Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

  • Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane and then ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the this compound-rich extract.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80-100% A; 25-30 min, 100% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a wavelength determined to be the λmax for this compound from a UV scan).

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the dried this compound extract, dissolve it in methanol to a known concentration, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Influence of Extraction Solvent on Flavonoid Yield (Qualitative)

Solvent System Relative Polarity Expected this compound Yield Expected Purity
n-HexaneLowLowLow
Ethyl AcetateMediumModerate to HighModerate to High
AcetoneMedium-HighHighModerate
80% MethanolHighHighLow (Crude)
WaterVery HighLowLow

This table provides a qualitative summary based on general principles of flavonoid extraction. Actual yields and purity will vary depending on the specific experimental conditions.

Table 2: Effect of Extraction Time on this compound Yield (Maceration)

Extraction Time (hours) Expected this compound Yield
12Low
24Moderate
48High
72High (may plateau)

This table illustrates the general trend for maceration extraction. Optimization is recommended for specific plant material and solvent systems.

Visualizations

Experimental_Workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & QC raw_material Macaranga Leaves drying Drying raw_material->drying grinding Grinding to Powder drying->grinding powder Plant Powder maceration Maceration with Solvent (e.g., 80% Methanol) powder->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning fraction This compound-Rich Fraction partitioning->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound hplc HPLC-UV Quantification pure_this compound->hplc qc Quality Control Checks hplc->qc

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Guide cluster_raw_material Raw Material cluster_process Extraction Process cluster_analysis Analytical Method start Start: Batch-to-Batch Variability Issue check_raw Consistent Raw Material Source? start->check_raw source_material Action: Standardize Supplier and Harvest Conditions check_raw->source_material No check_protocol Standardized Protocol Followed? check_raw->check_protocol Yes source_material->check_protocol review_sop Action: Review and Adhere to SOPs check_protocol->review_sop No check_params Controlled Parameters? (Temp, Time, Ratio) check_protocol->check_params Yes review_sop->check_params control_params Action: Calibrate Equipment and Monitor Parameters check_params->control_params No check_analytical Validated Analytical Method? check_params->check_analytical Yes control_params->check_analytical validate_method Action: Validate HPLC Method (Linearity, Precision, Accuracy) check_analytical->validate_method No end End: Variability Minimized check_analytical->end Yes validate_method->end

Caption: Troubleshooting logic for batch variability.

References

Technical Support Center: Chromatography of Macarangin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Macarangin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a geranylated flavonoid, a type of natural product isolated from plants of the Macaranga genus.[1] Its chemical structure includes multiple hydroxyl groups, making it a phenolic compound.[1][2] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. Accurate and reproducible chromatographic analysis is crucial for research into its potential biological activities.

Q2: What is peak tailing and how does it affect the analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a broader second half compared to the front half. This distortion can negatively impact the accuracy and precision of quantitative analysis by making it difficult to determine the exact start and end of the peak. It also reduces the resolution between adjacent peaks. For a compound like this compound, with its multiple polar hydroxyl groups, peak tailing is often observed in reversed-phase chromatography.

Q3: What are the primary causes of peak tailing for a compound like this compound?

The primary causes of peak tailing for phenolic compounds such as this compound in reversed-phase HPLC include:

  • Secondary Interactions: The hydroxyl groups of this compound can interact with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions are a common cause of peak tailing for polar and ionizable compounds.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4]

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing secondary interactions. For flavonoids, an acidic mobile phase is often used to suppress the ionization of silanol groups.

  • Column Degradation: A void at the column inlet or a contaminated or blocked frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[4]

  • Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and peak tailing.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.

Initial Assessment

Is the peak tailing observed for all peaks or only for this compound?

  • All Peaks Tailing: This often points to a physical issue with the HPLC system or the column itself.

  • Only this compound (or a few polar compounds) Tailing: This suggests a chemical interaction between the analyte and the stationary phase.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks chem_issue Chemical Interaction Issue all_peaks->chem_issue No phys_issue Physical System Issue all_peaks->phys_issue Yes mobile_phase Optimize Mobile Phase chem_issue->mobile_phase check_column Inspect Column (frit, void) phys_issue->check_column column_chem Select Appropriate Column mobile_phase->column_chem sample_cond Adjust Sample Conditions column_chem->sample_cond resolved Peak Shape Improved sample_cond->resolved check_system Check for Extra-Column Volume check_column->check_system check_system->resolved

Caption: A logical workflow to diagnose and resolve peak tailing for this compound.

Detailed Troubleshooting Steps

1. Addressing Chemical Interaction Issues (this compound-Specific Tailing)

If only the this compound peak is tailing, it is likely due to secondary interactions with the stationary phase. The following steps can be taken to mitigate these interactions.

  • Mobile Phase Optimization:

    • Acidify the Mobile Phase: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), to the aqueous portion of the mobile phase is a common and effective strategy for improving the peak shape of flavonoids.[5][6] The acid suppresses the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the hydroxyl groups of this compound.

    • Adjust Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the mobile phase pH effectively.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible residual silanol groups, which can significantly reduce peak tailing for polar compounds.

    • Consider a Base-Deactivated Column: For particularly challenging separations of basic or highly polar compounds, a base-deactivated column may provide improved peak symmetry.

  • Sample Conditions:

    • Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and peak tailing.[4] Prepare a dilution series of your sample to determine if a lower concentration improves the peak shape.

    • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase composition. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

2. Addressing Physical System Issues (All Peaks Tailing)

If all peaks in the chromatogram are tailing, the problem is likely mechanical or related to the overall system setup.

  • Column Inspection and Maintenance:

    • Check for a Blocked Frit: A partially blocked inlet frit can distort the flow path of the sample onto the column. Try back-flushing the column (disconnect from the detector) to dislodge any particulates. If this does not resolve the issue, the frit may need to be replaced.[4]

    • Inspect for Column Voids: A void at the head of the column can cause band broadening and peak tailing. This can sometimes be seen as a depression in the packing material at the column inlet. If a void is present, the column may need to be replaced.

  • Minimize Extra-Column Volume:

    • Use Shorter Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

    • Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.

Signaling Pathway of Peak Tailing

PeakTailingMechanism Chemical Interactions Causing Peak Tailing This compound This compound (with -OH groups) interaction Secondary Interaction (Hydrogen Bonding) This compound->interaction c18 C18 Stationary Phase silanol Residual Silanol Groups (-Si-OH) c18->silanol on surface silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction of this compound with residual silanol groups leading to peak tailing.

Experimental Protocols

The following are example protocols that can be used as a starting point for developing a robust HPLC method for this compound with improved peak shape. Due to the limited availability of specific studies on this compound chromatography, these protocols are based on general principles for flavonoid analysis.

Protocol 1: Mobile Phase Optimization for Reduced Peak Tailing

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient for flavonoids might be 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV, wavelength based on the UV spectrum of this compound.

  • Modification for Peak Shape Improvement:

    • Prepare Mobile Phase A with 0.1% (v/v) formic acid.

    • Re-run the analysis with the acidified mobile phase.

    • Compare the peak shape (asymmetry factor) of this compound with and without the acid.

  • Further Optimization (if needed):

    • Test different concentrations of formic acid (e.g., 0.05%, 0.2%).

    • Alternatively, test 0.1% acetic acid in Mobile Phase A.

Protocol 2: Evaluating the Effect of Sample Concentration

  • Prepare a Stock Solution: Prepare a stock solution of your this compound standard or sample extract in a solvent compatible with the mobile phase (e.g., methanol or a mixture of water and acetonitrile).

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Analyze the Dilutions: Inject each concentration onto the HPLC system using the optimized mobile phase conditions from Protocol 1.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each concentration. If peak tailing decreases significantly at lower concentrations, the original sample was likely overloaded.

Data Presentation

The following tables provide examples of how to organize data when troubleshooting peak tailing.

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase A CompositionPeak Asymmetry Factor (Tf) for this compound*Observations
Water2.1Significant tailing
Water with 0.1% Formic Acid1.2Improved peak symmetry
Water with 0.1% Acetic Acid1.3Good peak symmetry

*Note: These are hypothetical values for illustrative purposes.

Table 2: Comparison of HPLC Columns for Flavonoid Analysis

Column TypeParticle Size (µm)Dimensions (mm)Potential Impact on this compound Analysis
Standard C1854.6 x 250May show some tailing due to residual silanols.
End-Capped C183 or 54.6 x 150Generally provides better peak shape for polar compounds.
Phenyl-Hexyl34.6 x 100Offers different selectivity which may improve separation and peak shape.

By systematically applying these troubleshooting steps and carefully documenting the results, researchers can effectively resolve peak tailing issues and develop a robust and reliable chromatographic method for the analysis of this compound.

References

Enhancing the bioavailability of Macarangin for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Macarangin Bioavailability

Welcome to the technical support center for this compound research. This resource is designed for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to support your experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound in a direct question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I observing very low or undetectable plasma concentrations of this compound after oral administration? 1. Poor Aqueous Solubility: this compound is a lipophilic flavonoid, leading to low dissolution in the gastrointestinal (GI) tract.[1][2] 2. First-Pass Metabolism: Extensive metabolism in the intestine or liver before reaching systemic circulation.[3][4] 3. Efflux Transporters: Active transport out of intestinal cells by proteins like P-glycoprotein (P-gp) or MRPs.[3] 4. Instability: Degradation in the acidic environment of the stomach or due to plasma enzymes.[3][5]1. Enhance Solubility: Utilize formulation strategies such as solid dispersions, nanoparticle formulations (e.g., lipid-based nanoparticles), or complexation with cyclodextrins.[6][7][8] 2. Bypass/Inhibit Metabolism: Co-administer with metabolic inhibitors (e.g., piperine) or use formulations that promote lymphatic uptake, like lipid-based systems.[4] 3. Inhibit Efflux: Use known P-gp inhibitors in the formulation. 4. Protect from Degradation: Use enteric coatings to protect the formulation from stomach acid. For plasma instability, ensure rapid sample processing and use of protease inhibitors during blood collection.[3]
My this compound formulation shows high variability in plasma concentrations between subjects. 1. Inconsistent Formulation: Poor homogeneity of the drug in the vehicle, especially in simple suspensions. 2. Physiological Variability: Differences in gastric emptying times, GI pH, and metabolic enzyme activity between individual animals.[9] 3. Food Effects: Presence or absence of food can significantly alter GI transit time and absorption.[9]1. Improve Formulation: Switch to a more robust formulation like a nano-emulsion or a solid dispersion, which offers better content uniformity and dissolution.[6][10] 2. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing. Use animals from a specific, narrow age and weight range. 3. Control Feeding: Standardize the feeding schedule relative to the time of drug administration across all experimental groups.
The solubility of this compound is too low to prepare a sufficiently concentrated dosing solution for my in vivo model. 1. Poor Solvent Selection: Using purely aqueous vehicles. 2. Low Intrinsic Solubility: The inherent physicochemical properties of this compound limit its solubility in common pharmaceutical solvents.[1][2]1. Use Co-solvents: Prepare a vehicle using a mixture of water and biocompatible organic solvents like PEG 400, propylene glycol, or DMSO. Note: Always run a vehicle-only control group to check for toxicity. 2. Formulation Approaches: Develop a solid dispersion with a hydrophilic polymer or create a self-emulsifying drug delivery system (SEDDS) to improve solubility upon dilution in the GI tract.[7][8]
My nanoparticle formulation of this compound is aggregating or showing poor stability in storage. 1. Insufficient Stabilization: Lack of appropriate stabilizing agents (surfactants or polymers) on the nanoparticle surface. 2. Improper Storage: Incorrect temperature or pH of the storage medium. 3. Thermodynamic Instability: Amorphous systems, like many nanoparticles, can be thermodynamically unstable and tend to crystallize over time.[8]1. Optimize Stabilizers: Screen different types and concentrations of stabilizers (e.g., Pluronics, PVP, chitosan) to find the optimal formulation.[2][11] 2. Control Storage Conditions: Store the formulation at the recommended temperature (often refrigerated) and in a buffer that maintains optimal pH. 3. Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose) to create a stable powder that can be reconstituted before use.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and why is its bioavailability a challenge? A1: this compound is a geranylated flavonoid, a type of natural phenolic compound, isolated from plants of the Macaranga genus.[1][12] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[2][3] This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a critical first step for absorption. Furthermore, it may be subject to extensive first-pass metabolism in the liver and intestines, where enzymes modify and clear the compound before it can reach systemic circulation, resulting in low oral bioavailability.[3][13]

  • Q2: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound? A2: The primary strategies can be categorized as follows:

    • Particle Size Reduction: Decreasing the particle size (micronization, nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][14]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble, amorphous form of the drug.[8][15][16]

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can solubilize the drug and enhance absorption, sometimes via the lymphatic pathway, which bypasses the liver's first-pass metabolism.[4][6]

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[6]

  • Q3: What is a solid dispersion and how does it work? A3: A solid dispersion (SD) is a system where a poorly water-soluble drug (like this compound) is dispersed within a highly water-soluble, inert carrier or matrix, typically a polymer.[8] The key advantages are:

    • Reduced Particle Size: The drug is dispersed at a molecular or amorphous level, increasing surface area.[15]

    • Improved Wettability: The hydrophilic carrier improves the contact of the drug with water.[15]

    • Amorphous State: The drug is often converted from a crystalline to a higher-energy amorphous state, which has greater solubility and dissolves more rapidly.[15]

  • Q4: How do nanoparticle formulations improve bioavailability? A4: Nanoparticle formulations, such as nanocrystals, polymeric nanoparticles, and lipid-based nanocarriers, enhance bioavailability through several mechanisms:[6]

    • Increased Surface Area: The small size of nanoparticles leads to a massive increase in surface area, significantly speeding up dissolution.[14]

    • Enhanced Permeability: Some nanoparticles can interact with the intestinal mucus and epithelium to increase the residence time and facilitate transport across the gut wall.

    • Protection from Degradation: Encapsulating the drug within a nanoparticle can protect it from the harsh chemical and enzymatic environment of the GI tract.[6]

    • Bypassing First-Pass Metabolism: Lipid-based nanocarriers can be absorbed through the lymphatic system, avoiding initial passage through the liver.[6]

Quantitative Data Summary

While specific pharmacokinetic data for bioavailability-enhanced this compound formulations is not widely published, the following table provides a hypothetical comparison based on typical improvements seen for other poorly soluble flavonoids when advanced formulation strategies are applied. This illustrates the potential magnitude of enhancement.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Rat Model

Formulation Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 5050 ± 152.0250 ± 75100% (Reference)
Solid Dispersion 50250 ± 501.01500 ± 300~600%
Nanoparticle Formulation 50400 ± 800.752750 ± 550~1100%

Note: Data are illustrative examples to show expected trends. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation

This method is suitable for laboratory-scale preparation to improve the solubility and dissolution rate of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or another suitable common solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio. Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Gently pulverize the resulting solid using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powder through a fine-mesh sieve (e.g., 100-mesh) to ensure a uniform particle size.

  • Storage: Store the final solid dispersion powder in a desiccator at room temperature, protected from light and moisture.

This protocol is adapted from general methods for creating solid dispersions by solvent evaporation.[15]

Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation

This method, also known as the solvent displacement method, is a straightforward technique to produce polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another water-miscible organic solvent)

  • Pluronic® F-127 (or another suitable surfactant/stabilizer)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare Organic Phase: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg and 100 mg, respectively) in 5 mL of acetone.

  • Prepare Aqueous Phase: Dissolve a stabilizer, such as Pluronic® F-127, in 20 mL of deionized water to a final concentration of 0.5% (w/v).

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a moderate speed. Inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form instantaneously as the nanoparticles precipitate.

  • Solvent Removal: Leave the suspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the acetone.

  • Purification (Optional): To remove excess surfactant and non-encapsulated drug, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 x g for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.

  • Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, consider lyophilization.

This protocol is based on general nanoprecipitation techniques used for hydrophobic drugs.[17]

Visualizations

G cluster_0 Pre-Formulation cluster_1 Formulation Strategy Selection cluster_2 Development & Evaluation cluster_3 Outcome A Characterize this compound: - Solubility - Stability - Permeability B Is solubility the primary barrier? A->B C Solid Dispersion (e.g., with PVP K30) B->C Yes D Nanoparticle Formulation (e.g., PLGA, SLN) B->D Yes E Lipid-Based System (e.g., SEDDS) B->E Yes, and/or metabolism F Formulation & Optimization (e.g., Drug:Carrier Ratio) C->F D->F E->F G In Vitro Characterization: - Particle Size - Dissolution Rate - Encapsulation Efficiency F->G H In Vivo Pharmacokinetic Study (Animal Model) G->H I Bioavailability Enhanced? H->I I->F No, Re-optimize

Caption: Workflow for developing a bioavailability-enhanced this compound formulation.

G A Oral Administration of this compound B Stomach (Acidic Environment) A->B C Small Intestine (Lumen) B->C B1 Barrier 1: Degradation B->B1 D Intestinal Epithelium (Enterocytes) C->D C1 Barrier 2: Poor Dissolution (Low Solubility) C->C1 E Portal Vein Blood D->E D1 Barrier 3: Poor Permeation D->D1 D2 Barrier 4: Efflux (e.g., P-gp) D->D2 F Liver E->F G Systemic Circulation (Bioavailable Drug) F->G F1 Barrier 5: First-Pass Metabolism F->F1

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

References

Technical Support Center: Strategies to Reduce Macarangin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Macarangin precipitation in aqueous solutions. This compound, a geranylated flavonoid, exhibits low aqueous solubility, which can hinder its study and application. The following sections offer strategies and detailed experimental protocols to overcome this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

This compound is a natural flavonoid compound characterized by a geranyl group attached to its core structure.[1][2] This geranyl group is a lipophilic (fat-loving) hydrocarbon chain, which significantly reduces the molecule's overall polarity and, consequently, its solubility in water, a polar solvent. This inherent low aqueous solubility is the primary reason for its precipitation in aqueous experimental setups.[3]

Q2: What are the common factors that influence this compound precipitation?

Several factors can influence the precipitation of this compound in your experiments:

  • Concentration: Exceeding the solubility limit of this compound in the aqueous medium will inevitably lead to precipitation.

  • pH: The solubility of flavonoids like this compound can be pH-dependent. Changes in pH can alter the ionization state of the molecule, affecting its interaction with water and thus its solubility.[4]

  • Temperature: Temperature can affect solubility. While for many compounds solubility increases with temperature, the effect can vary.[5] It is also important to consider that elevated temperatures might affect the stability of the compound.[6][7]

  • Solvent Composition: The presence of even small amounts of a less polar co-solvent can significantly impact this compound's solubility. Conversely, introducing a highly polar aqueous buffer to a this compound stock solution prepared in an organic solvent can trigger precipitation.

  • Presence of Salts: High concentrations of salts in the buffer can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds like this compound.

Q3: How can I prepare a stock solution of this compound?

Due to its low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into your aqueous experimental medium. Based on its chemical properties and common laboratory practices for similar flavonoids, suitable solvents for a stock solution include:

  • Dimethyl sulfoxide (DMSO)[8]

  • Ethanol[9]

  • Acetone[2]

Important: When diluting the stock solution, it is crucial to add the aqueous buffer to the stock solution slowly while vortexing to minimize localized high concentrations that can cause immediate precipitation.

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common precipitation issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Strategy
Precipitation upon dilution of organic stock solution into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. The rapid change in solvent polarity upon mixing causes the compound to crash out of solution.1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. 2. Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Start with a low percentage (e.g., 0.5-1% v/v) and gradually increase it, keeping in mind the tolerance of your experimental system to the co-solvent. 3. Slow Addition and Mixing: Add the aqueous buffer to the this compound stock solution dropwise while vigorously vortexing or stirring. This helps to avoid localized supersaturation.
Precipitation occurs over time during the experiment. The aqueous solution is metastable, and precipitation occurs as the system equilibrates. The compound may be degrading over time to less soluble products.1. Employ Solubility Enhancers: Utilize techniques such as cyclodextrin complexation or the preparation of a solid dispersion to increase the aqueous solubility and stability of this compound. 2. pH and Temperature Control: Ensure the pH and temperature of your experimental setup are stable and optimized for this compound solubility and stability. For many flavonoids, a slightly acidic pH (around 4-6) can improve stability.[10] 3. Protect from Light: Flavonoids can be light-sensitive.[11] Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
Cloudiness or turbidity observed in the solution. Formation of fine, colloidal precipitates of this compound. This can occur even at concentrations slightly above the solubility limit.1. Filtration: If the experiment allows, filter the solution through a 0.22 µm syringe filter to remove the precipitate before any analytical measurements. 2. Re-evaluate Solubility Limit: The observed cloudiness indicates that the solubility limit has been exceeded. It is advisable to experimentally determine the solubility of this compound under your specific experimental conditions.

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines how to determine the optimal concentration of a co-solvent to maintain this compound in solution.

Objective: To find the minimum concentration of a water-miscible organic solvent (co-solvent) required to dissolve a target concentration of this compound in an aqueous buffer.

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in the chosen co-solvent (DMSO or ethanol).

  • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).

  • To a fixed volume of each co-solvent/buffer mixture, add a small aliquot of the this compound stock solution to achieve the desired final concentration.

  • Vortex the solutions vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour, 24 hours).

  • Visually inspect for any precipitation or cloudiness.

  • (Optional) Quantify the amount of this compound remaining in the solution by centrifuging the samples to pellet any precipitate, and then measuring the concentration in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12][13][14][15]

Data Presentation:

Table 1: Effect of Co-solvent Concentration on this compound Solubility (Illustrative Data)

Co-solventCo-solvent Conc. (% v/v)Target this compound Conc. (µg/mL)Observation (after 24h)Soluble this compound Conc. (µg/mL)
DMSO0.510Precipitation< 1
DMSO1.010Slight Cloudiness5.2
DMSO2.010Clear Solution10.0
Ethanol1.010Precipitation< 1
Ethanol2.010Slight Cloudiness4.8
Ethanol5.010Clear Solution10.0

Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.

Protocol 2: Solubility Enhancement by Cyclodextrin Complexation

This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[5][16][17]

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

Methodology:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

    • Filter the suspensions through a 0.22 µm filter.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method.

    • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Solid Inclusion Complex (1:1 molar ratio as an example):

    • Dissolve the cyclodextrin in the aqueous buffer with stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.

    • Continue stirring for 24-48 hours at room temperature.

    • Remove the organic solvent under reduced pressure (if applicable).

    • Freeze the resulting aqueous solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin complex.

  • Evaluation of the Complex:

    • Determine the solubility of the prepared solid complex in the aqueous buffer and compare it to that of free this compound.

Data Presentation:

Table 2: Solubility of this compound with and without Cyclodextrin (Illustrative Data)

CompoundCyclodextrin (CD)Molar Ratio (this compound:CD)Aqueous Solubility (µg/mL)Fold Increase
This compoundNone-~0.5-
This compound ComplexHP-β-CD1:1~50~100

Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.

Protocol 3: Preparation of a this compound Solid Dispersion

This protocol details the solvent evaporation method for preparing a solid dispersion of this compound to enhance its dissolution rate.[18][19][20][21]

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, Polyethylene glycol 4000 - PEG 4000)

  • Organic solvent (e.g., ethanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve both this compound and the hydrophilic polymer in the organic solvent. A common starting ratio is 1:4 (this compound:polymer by weight).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to form a thin film.

  • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Evaluation: Compare the dissolution rate of the solid dispersion to that of pure this compound in the desired aqueous medium.

Data Presentation:

Table 3: Dissolution Rate of this compound and its Solid Dispersion (Illustrative Data)

FormulationTime (min)% this compound Dissolved
Pure this compound15< 5%
Pure this compound60< 10%
This compound:PVP K30 (1:4) Solid Dispersion15> 50%
This compound:PVP K30 (1:4) Solid Dispersion60> 90%

Note: This table presents hypothetical data. Researchers should generate their own data following the protocol.

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this technical support center.

experimental_workflow_co_solvents cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound stock in co-solvent add_stock Add stock to buffer mixtures prep_stock->add_stock prep_buffers Prepare buffer with varying co-solvent % prep_buffers->add_stock equilibrate Vortex and equilibrate add_stock->equilibrate observe Visually inspect for precipitation equilibrate->observe quantify Quantify soluble This compound (optional) observe->quantify

Figure 1. Experimental workflow for co-solvent solubility enhancement.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start This compound Precipitation Observed check_conc Is final concentration too high? start->check_conc Upon dilution check_stability Is the solution metastable or degrading? start->check_stability During experiment reduce_conc Reduce final concentration check_conc->reduce_conc Yes use_cosolvent Increase co-solvent percentage check_conc->use_cosolvent No use_enhancer Use cyclodextrin or solid dispersion check_stability->use_enhancer Yes control_conditions Control pH and temperature check_stability->control_conditions Yes protect_light Protect from light control_conditions->protect_light

Figure 2. Troubleshooting logic for this compound precipitation.

signaling_pathway_solubility cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome This compound This compound precipitation Precipitation This compound->precipitation cosolvent Co-solvents (DMSO, Ethanol) This compound->cosolvent cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin solid_dispersion Solid Dispersion (PVP, PEG) This compound->solid_dispersion aq_solution Aqueous Solution aq_solution->precipitation soluble_complex Soluble this compound Complex/Dispersion cosolvent->soluble_complex cyclodextrin->soluble_complex solid_dispersion->soluble_complex no_precipitation Reduced/No Precipitation soluble_complex->no_precipitation

Figure 3. Strategies to overcome this compound precipitation.

References

Validation & Comparative

Unveiling the Anticancer Potential of Macarangin: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data highlights the emerging anticancer properties of Macarangin, a natural compound isolated from the Macaranga genus. This comparative guide synthesizes findings on this compound's activity across various cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource to inform future research and therapeutic development.

Efficacy of this compound: A Look at the Half-Maximal Inhibitory Concentration (IC50)

The cytotoxic potential of this compound has been evaluated in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its efficacy. The available data, primarily from studies on breast and liver cancer cell lines, indicates a variable but notable inhibitory activity.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer>50[1]
HepG2Liver Cancer>50[1]

Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

Data from a study by an ACS publication demonstrated that while a related compound, conglomeratin, showed significant cytotoxicity, this compound exhibited more moderate efficacy with IC50 values exceeding 50 μM in both MCF-7 and HepG2 cell lines[1]. This suggests that at the concentrations tested, this compound's direct cytotoxic effect on these specific cell lines is less potent than other compounds from the same plant source. Further research is warranted to explore its activity in a broader range of cancer cell lines and at varying concentrations.

Deciphering the Mechanism: this compound's Impact on Cellular Signaling Pathways

The anticancer activity of natural compounds like this compound is often attributed to their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death. While direct evidence for this compound's specific pathway modulation is still emerging, the broader class of flavonoids, to which this compound belongs, is known to influence key cancer-related pathways.

A primary target for many anticancer agents is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death)[2][3].

Another crucial pathway in cancer progression is the MAPK signaling pathway , which regulates diverse cellular processes including proliferation, differentiation, and apoptosis. Natural compounds have been identified that can target and modulate this pathway to exert their anticancer effects[4][5][6].

The induction of apoptosis is a hallmark of effective cancer therapies. This process is tightly regulated by the Bcl-2 family of proteins , which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a common mechanism by which anticancer agents trigger cell death.

The following diagram illustrates a generalized overview of these key signaling pathways often implicated in cancer and targeted by natural compounds.

Cancer Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Proliferation mTOR->Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Key signaling pathways in cancer targeted by natural compounds.

Standardized Methodologies for Evaluating Anticancer Activity

To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays used to validate the anticancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate and allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F

Caption: A simplified workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of a compound on the expression levels of proteins involved in signaling pathways, such as the Bcl-2 family and caspases.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Western Blot Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection E->F

Caption: Key steps involved in the Western blot analysis technique.

Conclusion and Future Directions

The currently available data suggests that this compound possesses moderate anticancer activity, at least in the breast and liver cancer cell lines tested. To fully validate its therapeutic potential, further rigorous investigation is required. Future studies should focus on:

  • Expanding the scope of cell lines: Evaluating the cytotoxic effects of this compound on a wider panel of human cancer cell lines, including but not limited to lung, colon, prostate, and cervical cancers.

  • Dose-response studies: Conducting comprehensive dose-response experiments to determine the precise IC50 values in various cell lines.

  • Mechanism of action: Elucidating the specific signaling pathways modulated by this compound through detailed molecular analyses, such as Western blotting and gene expression profiling.

  • In vivo studies: Validating the in vitro findings in preclinical animal models to assess the efficacy and safety of this compound in a physiological context.

This comparative guide serves as a foundational resource for the scientific community, encouraging further exploration into the anticancer properties of this compound and paving the way for the potential development of novel, natural product-based cancer therapies.

References

Comparative Analysis of Macarangin and Schweinfurthin: A Deep Dive into Their Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, Macarangin and Schweinfurthin have emerged as compounds of significant interest. Both demonstrate potent cytotoxic effects against a range of cancer cell lines, yet they operate through distinct and intricate mechanisms. This guide provides a comprehensive comparative analysis of their anticancer properties, detailing their impact on crucial cellular signaling pathways, summarizing their cytotoxic potency, and providing the experimental groundwork for further investigation.

Mechanism of Action and Signaling Pathways

Schweinfurthins: Disruptors of Golgi Trafficking and mTOR/AKT Signaling

Schweinfurthins, particularly Schweinfurthin A, E, F, and G, exhibit a unique mechanism of action centered on the disruption of the trans-Golgi network (TGN). This interference with intracellular vesicular trafficking leads to a cascade of events that ultimately inhibit cancer cell proliferation and survival. A key consequence of TGN disruption by Schweinfurthins is the potent and selective inhibition of the mTOR/AKT signaling pathway. This inhibition is achieved through multiple downstream effects, including the induction of endoplasmic reticulum stress and the suppression of both lipid raft-mediated PI3K activation and the formation of the mTOR/RheB complex.[1][2] Notably, Schweinfurthins show enhanced cytotoxicity in cancer cells with a deficient tumor suppressor gene, PTEN, which normally antagonizes the PI3K/AKT pathway.[1][2] This targeted inhibition of a critical survival pathway leads to G1 phase cell cycle arrest and the induction of apoptosis.[3]

This compound: A Modulator of MAPK Signaling and Apoptosis Induction

This compound, a geranylated flavonoid, demonstrates its anticancer effects through different molecular pathways. Evidence suggests that this compound's primary mode of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature of many cancers. By modulating this pathway, this compound can induce G0/G1 phase cell cycle arrest and trigger apoptosis in cancer cells.[4] The induction of apoptosis by this compound is further supported by observations of increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential in treated cancer cells.[4] Some studies also suggest that this compound may act as an inhibitor of estrogen receptor alpha, which could contribute to its efficacy in hormone-dependent cancers like breast cancer.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of this compound and Schweinfurthins have been quantified across various human cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds, highlighting their differential activity.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)119.12 µg/mL (~280 µM)[2]
HepG2 (Liver)13.1[5]
HTB-26 (Breast)10-50[6]
PC-3 (Prostate)10-50[6]
Schweinfurthin E NCI-60 Panel (Various)~0.1 (sensitive lines)[7]
Schweinfurthin G U87MG (Glioblastoma)0.04[1]
WSU-DLCL2 (B-cell Lymphoma)<0.1[7]
A2058 (Melanoma)<0.1[3]
Normal PBMCs>10[1]
IMR-90 (Fibroblasts)>10[7]

Note: The IC50 value for this compound against MCF-7 cells was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of approximately 424.5 g/mol .

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.

Schweinfurthin_Pathway Schweinfurthin Schweinfurthin TGN Trans-Golgi Network (TGN) Schweinfurthin->TGN disrupts ER_Stress Endoplasmic Reticulum Stress TGN->ER_Stress leads to PI3K Lipid Raft-mediated PI3K Activation TGN->PI3K inhibits mTOR_RheB mTOR/RheB Complex Formation TGN->mTOR_RheB inhibits mTOR_AKT mTOR/AKT Signaling ER_Stress->mTOR_AKT inhibits PI3K->mTOR_AKT activates mTOR_RheB->mTOR_AKT activates Cell_Growth Cell Growth & Survival mTOR_AKT->Cell_Growth promotes Apoptosis Apoptosis mTOR_AKT->Apoptosis inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest mTOR_AKT->Cell_Cycle_Arrest prevents

Caption: Signaling pathway of Schweinfurthin's anticancer effects.

Macarangin_Pathway This compound This compound MAPK MAPK Signaling Pathway This compound->MAPK modulates ROS Reactive Oxygen Species (ROS) This compound->ROS increases Mito_Potential Mitochondrial Membrane Potential This compound->Mito_Potential decreases ER_alpha Estrogen Receptor α This compound->ER_alpha inhibits Apoptosis Apoptosis MAPK->Apoptosis induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest MAPK->Cell_Cycle_Arrest induces ROS->Apoptosis induces Mito_Potential->Apoptosis induces

Caption: Signaling pathway of this compound's anticancer effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis cluster_conclusion Conclusion Cancer_Cells Cancer Cell Lines Treatment Treatment with This compound or Schweinfurthin Cancer_Cells->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Determination MTT->IC50_Calc Cell_Cycle_Profile Cell Cycle Profile Flow_Cytometry->Cell_Cycle_Profile Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Levels Signaling Protein Levels Western_Blot->Protein_Levels Mechanism Elucidation of Anticancer Mechanism IC50_Calc->Mechanism Cell_Cycle_Profile->Mechanism Apoptosis_Quant->Mechanism Protein_Levels->Mechanism

Caption: General experimental workflow for anticancer drug evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and Schweinfurthin's anticancer effects.

MTT Assay for Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effect of this compound and Schweinfurthin on cancer cells and determine their IC50 values.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Schweinfurthin in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound and Schweinfurthin on the expression levels of key proteins in signaling pathways such as PI3K/Akt/mTOR and MAPK.

Procedure:

  • Cell Lysis: Treat cancer cells with this compound or Schweinfurthin at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound and Schweinfurthin on the cell cycle distribution of cancer cells.

Procedure:

  • Cell Treatment and Harvesting: Treat cancer cells with this compound or Schweinfurthin for the desired duration. After treatment, harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to degrade RNA to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to generate a histogram of DNA content. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.

References

A Comparative Analysis of the Antiviral Activities of Macarangin and Vedelianin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the current scientific literature reveals a significant disparity in the available data regarding the antiviral properties of macarangin and vedelianin. While this compound has been the subject of targeted antiviral research, information on vedelianin's activity against viral pathogens is conspicuously absent. This guide provides a comprehensive summary of the existing experimental data for this compound and highlights the current knowledge gap concerning vedelianin, offering a clear perspective for researchers, scientists, and drug development professionals.

This compound: A Promising Antiviral Agent Against Zika Virus

Recent studies have identified this compound B, a natural compound, and its analogues as potent inhibitors of the Zika virus (ZIKV), a significant global health threat. The antiviral activity of these compounds is attributed to their ability to target the human oxysterol-binding protein (OSBP). OSBP is a lipid transporter that is exploited by many positive-strand RNA viruses, including ZIKV, for their replication, making it an attractive target for novel antiviral therapies.[1][2][3]

Quantitative Antiviral Data for this compound Analogues

Simplified analogues of this compound B have been synthesized to improve its metabolic stability while retaining its potent antiviral activity. These analogues have demonstrated high binding affinity to OSBP and significant antiviral efficacy against ZIKV.[1][2][3]

CompoundOSBP Binding Affinity (nM)Antiviral Activity (EC50 against ZIKV)Cytotoxicity (CC50)
This compound B Analogue Series4 - 69Comparable to established OSBP inhibitors> 20 µM

Table 1: Summary of the biochemical and antiviral properties of synthesized this compound B analogues. The data indicates a favorable therapeutic window with high antiviral potency and low cytotoxicity.[1][2][3]

Mechanism of Action: Targeting the OSBP-Mediated Viral Replication Pathway

This compound and its analogues exert their antiviral effect by inhibiting the function of OSBP. This inhibition disrupts the trafficking of cholesterol and phosphatidylinositol 4-phosphate, essential host lipids that the Zika virus requires for the formation of its replication organelles. By targeting a host protein, this mechanism may also present a higher barrier to the development of viral resistance.

Macarangin_Mechanism cluster_virus_replication Zika Virus Replication Cycle cluster_host_pathway Host Cell Pathway ZIKV Zika Virus Replication_Organelle Viral Replication Organelle Formation ZIKV->Replication_Organelle OSBP Oxysterol-Binding Protein (OSBP) Lipid_Trafficking Cholesterol & PI4P Trafficking OSBP->Lipid_Trafficking Lipid_Trafficking->Replication_Organelle Supports This compound This compound / Analogues This compound->OSBP Inhibits

Figure 1: Mechanism of action of this compound against Zika virus.
Experimental Protocols

The antiviral activity of this compound analogues is typically assessed using the following experimental workflow:

Experimental_Workflow Cell_Culture 1. Host Cell Culture (e.g., Vero E6 cells) Virus_Infection 2. Infection with Zika Virus Cell_Culture->Virus_Infection Compound_Treatment 3. Treatment with this compound Analogues (Varying Concentrations) Virus_Infection->Compound_Treatment Incubation 4. Incubation Period Compound_Treatment->Incubation Plaque_Assay 5. Plaque Reduction Assay to Quantify Viral Titer Incubation->Plaque_Assay Cytotoxicity_Assay 6. Cytotoxicity Assay (e.g., MTT assay) Incubation->Cytotoxicity_Assay Data_Analysis 7. Calculation of EC50 and CC50 Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

A Comparative Bioactivity Analysis: Macarangin versus Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced bioactivities of natural compounds is paramount. This guide provides a detailed comparison of the biological activities of Macarangin and Quercetin, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information is presented to facilitate objective comparison, supported by experimental data and methodologies.

At a Glance: Key Bioactivity Comparison

BioactivityThis compoundQuercetin
Antioxidant Data on direct antioxidant activity is limited. A related compound, Macagigantin, showed an IC50 of 332.1 µM in a DPPH assay.Potent antioxidant activity. IC50 values in DPPH assays are consistently low, for instance, 19.17 µg/mL.
Anti-inflammatory Limited quantitative data available. Extracts of Macaranga species show anti-inflammatory effects.Demonstrates significant anti-inflammatory properties by inhibiting inflammatory mediators.
Anticancer Shows cytotoxic effects against certain cancer cell lines. IC50 value of 119.12 µg/mL against MCF-7 cells has been reported. Another study reported an IC50 > 50 µM for both MCF-7 and HepG2 cell lines.Exhibits broad-spectrum anticancer activity against various cell lines. IC50 values of 98.4 µM (MCF-7) and 76.7 µM (HepG2) have been reported.
Antimicrobial Limited data available. A related compound, Isothis compound, showed moderate activity against Staphylococcus aureus with a MIC of 125 µg/mL.Broad-spectrum antimicrobial activity against various bacteria and fungi. MIC values range from 20 µg/mL to over 1000 µg/mL depending on the microbial species.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies.

Quantitative Data
CompoundAssayIC50 ValueSource
Macagigantin (from Macaranga sp.)DPPH Radical Scavenging332.1 µM[1]
QuercetinDPPH Radical Scavenging19.17 µg/mL[2]
QuercetinDPPH Radical Scavenging4.60 ± 0.3 µM[3]

Note: Direct quantitative antioxidant data for this compound is scarce in the reviewed literature. The data for Macagigantin, a compound from the same genus, is provided for a preliminary comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

DPPH_Assay cluster_workflow DPPH Assay Workflow DPPH DPPH• Solution (Purple) Incubation Incubation (Dark, Room Temp) DPPH->Incubation Antioxidant Antioxidant (this compound/Quercetin) Antioxidant->Incubation Spectrophotometer Spectrophotometer (Measure Absorbance at ~517 nm) Incubation->Spectrophotometer Calculation Calculate % Inhibition and IC50 Value Spectrophotometer->Calculation

DPPH Radical Scavenging Assay Workflow

Methodology:

  • A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[2][3][4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Flavonoids are known to modulate inflammatory pathways.

Quantitative Data

Quercetin has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. One study reported an IC50 value of 10.13 µM for Quercetin's inhibition of COX-2.[5]

Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of many flavonoids, including Quercetin, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription Quercetin Quercetin Quercetin->IKK Inhibits

Quercetin's Inhibition of the NF-κB Pathway

Quercetin has been shown to suppress the activation of the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.[6][7][8] While the effect of this compound on this pathway is not well-documented, its structural similarity to other flavonoids suggests it may have similar modulatory effects.

Anticancer Activity

The potential of natural compounds to inhibit cancer cell growth is a significant area of research.

Quantitative Data
CompoundCell LineAssayIC50 ValueSource
This compoundMCF-7 (Breast Cancer)MTT Assay119.12 µg/mL
This compoundMCF-7 (Breast Cancer)Not Specified> 50 µM
This compoundHepG2 (Liver Cancer)Not Specified> 50 µM
QuercetinMCF-7 (Breast Cancer)Not Specified98.4 µM
QuercetinHepG2 (Liver Cancer)Not Specified76.7 µM
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay cluster_workflow MTT Assay Workflow Cells Seed Cancer Cells (e.g., MCF-7, HepG2) Treatment Treat with This compound/Quercetin Cells->Treatment Incubation1 Incubate (e.g., 24, 48, 72h) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate (Formation of Formazan) MTT_add->Incubation2 Solubilize Solubilize Formazan (e.g., with DMSO) Incubation2->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate

MTT Assay for Assessing Cell Viability

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of the test compound (this compound or Quercetin).

  • After a specific incubation period, MTT reagent is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.

Quantitative Data
CompoundMicroorganismMIC ValueSource
Isothis compound (from Macaranga sp.)Staphylococcus aureus125 µg/mL
QuercetinStaphylococcus aureus20 µg/mL
QuercetinPseudomonas aeruginosa20 µg/mL
QuercetinEscherichia coli (MDR)2000 µg/mL[1]
QuercetinStaphylococcus aureus (MSSA)250 µg/mL
QuercetinStaphylococcus aureus (MRSA)500 µg/mL

Note: Direct quantitative antimicrobial data for this compound is limited. The data for Isothis compound, a related compound, is provided for context.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Assay cluster_workflow MIC Determination Workflow Preparation Prepare Serial Dilutions of this compound/Quercetin Inoculation Inoculate with Bacterial/Fungal Suspension Preparation->Inoculation Incubation Incubate (e.g., 37°C for 24h) Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->Determination

Workflow for MIC Determination

Methodology:

  • A series of dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (e.g., temperature, time).

  • The wells are then visually inspected for turbidity, which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and Quercetin. Quercetin is a well-researched flavonoid with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by a large body of quantitative data. This compound, while showing promise, particularly in its anticancer effects, requires further investigation to fully elucidate its bioactivity profile. The lack of direct comparative studies and quantitative data for this compound in several key bioassays underscores the need for future research to explore its full therapeutic potential. This guide serves as a foundational resource for researchers to identify these knowledge gaps and direct future studies.

References

Cross-Validation of Macarangin Bioassay Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Macarangin's bioactivity as reported in various studies. It aims to facilitate the cross-validation of bioassay results between laboratories by presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Data Presentation: A Comparative Analysis of this compound's Bioactivity

This compound, a prenylated flavonoid found in plants of the Macaranga genus, has demonstrated promising anticancer and antiviral properties. However, variations in experimental setups can lead to differing bioassay results across laboratories. This section summarizes the reported half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for this compound and its analogue, this compound B, to aid in the comparison and validation of findings.

CompoundBioassayCell Line/VirusIC50/CC50Laboratory/Study
This compoundCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)119.12 µg/mLDarmawan et al.[1]
This compoundCytotoxicityMCF-7 (Breast Cancer)81.4 µMKamal et al.[2]
This compoundCytotoxicityHepG2 (Liver Cancer)56.2 µMKamal et al.[2]
This compound BCytotoxicityNot Specified> 20 µMJézéquel et al.[3]
(R,R,R)-Macarangin BAntiviralZika Virus (ZIKV)Potent InhibitionJézéquel et al.[3]

Experimental Protocols: Standardized Methodologies for Key Bioassays

Reproducibility of bioassay results is contingent on the adherence to standardized protocols. Below are detailed methodologies for common assays used to evaluate the bioactivity of natural products like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO2 incubator.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cross-Validation of this compound Bioassays

G cluster_prep Preparation cluster_assay Bioassay Execution (Multiple Labs) cluster_analysis Data Analysis & Comparison cluster_validation Validation P1 Source this compound (Pure Compound) P2 Prepare Stock Solution (e.g., in DMSO) P1->P2 A1 Cell Culture (Standardized Cell Line & Conditions) P2->A1 Distribute Aliquots A2 Compound Treatment (Serial Dilutions) A1->A2 A3 Select & Perform Assay (e.g., MTT, SRB) A2->A3 A4 Data Acquisition (Absorbance Reading) A3->A4 D1 Calculate % Viability A4->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3 D4 Statistical Analysis (Inter-laboratory Comparison) D3->D4 V1 Assess Reproducibility D4->V1 V2 Identify Discrepancies V1->V2 V3 Refine Protocols V2->V3

Caption: Workflow for cross-laboratory validation of this compound bioassays.

Putative Signaling Pathways Modulated by this compound

The precise signaling pathways through which this compound exerts its anticancer effects are still under investigation. However, based on studies of other prenylated flavonoids and initial findings on this compound analogues, several pathways are likely involved. It is important to note that this diagram represents potential mechanisms that require further experimental validation for this compound.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound EGFR EGFR This compound->EGFR Inhibition? PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition IKK IKK This compound->IKK Inhibition OSBP OSBP (this compound B Target) This compound->OSBP Binding (this compound B) CDK2 CDK2 This compound->CDK2 Inhibition? EGFR->PI3K EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ReducedProliferation Reduced Proliferation mTOR->ReducedProliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->GeneTranscription IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases NFkB->GeneTranscription CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Apoptosis Apoptosis

Caption: Putative signaling pathways affected by this compound in cancer cells.

References

Macarangin: A Comparative Analysis of its Dose-Response Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macarangin, a prenylated flavonoid predominantly found in plants of the Macaranga genus, has garnered significant interest for its potential therapeutic applications, including antiviral, anti-inflammatory, and cytotoxic properties. This guide provides a comprehensive statistical analysis of the available dose-response data for this compound and its close analogs, offering a comparative perspective for researchers engaged in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

CompoundCell LineIC50 ValueReference CompoundIC50 Value (Reference)
This compound MCF-7 (Breast Cancer)119.12 µg/mL--
This compound HepG2 (Liver Cancer)>50 µMDoxorubicin0.81 µM[1]
ConglomeratinMCF-7 (Breast Cancer)16.2 µMDoxorubicin0.69 µM[1]
ConglomeratinHepG2 (Liver Cancer)13.1 µMDoxorubicin0.81 µM[1]

Table 1: Cytotoxicity of this compound and related compounds against human cancer cell lines.

Antiviral Activity

Direct dose-response data for this compound's antiviral activity is limited in the public domain. However, studies on closely related compounds isolated from the Macaranga genus and synthetic analogues of this compound B provide valuable insights into its potential antiviral efficacy.

CompoundVirusAssayKey ParameterValueCytotoxicity (CC50)
Geranylated flavonoid derivative (from M. denticulata)Zika Virus (ZIKV)Plaque Reduction AssayEC508.72 µM[2]>100 µM[2]
This compound B AnaloguesZika Virus (ZIKV)OSBP Binding AssayBinding Affinity (Kd)4–69 nM[3][4]>20 µM[3][4]
Macaranga tanarius extractSARS-CoV-2Plaque AssayViral Load Reduction5-log reduction[5]Not specified
Macaranga tanarius extractSARS-CoV-2RdRp Inhibition Assay% Inhibition100% at 50 µg/mL[5]Not specified

Table 2: Antiviral activity of compounds from the Macaranga genus and this compound analogues.

Anti-inflammatory Activity

Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are an active area of investigation. Based on the known mechanisms of other flavonoids, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell survival pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). However, direct experimental evidence and dose-response studies on this compound's effects on these pathways are needed to confirm this.

G cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS/Pathogen IKK IKK LPS->IKK MAP3K MAP3K LPS->MAP3K IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines induces transcription NO Nitric Oxide (NO) NFκB->NO induces iNOS MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK MAPK->NFκB activates This compound This compound This compound->IKK inhibits (?) This compound->MAPK inhibits (?)

Hypothesized Signaling Pathway Modulation by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

G A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate and solubilize formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Workflow for MTT Cytotoxicity Assay.

Antiviral Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell monolayer.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Pre-incubate the virus with different concentrations of this compound for 1 hour.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

G A Prepare confluent cell monolayer C Infect cell monolayer A->C B Pre-incubate virus with various this compound concentrations B->C D Add semi-solid overlay C->D E Incubate to allow plaque formation D->E F Fix, stain, and count plaques E->F G Determine EC50 F->G G A Cell treatment with LPS and this compound B Protein extraction and quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting with phospho-specific antibodies D->E F Detection and quantification E->F

References

A Comparative Guide to the Mechanism of Action of Macarangin and Other OSBP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxysterol-binding protein (OSBP) has emerged as a critical host factor for the replication of a broad spectrum of positive-strand RNA viruses, making it a compelling target for the development of novel antiviral therapies. OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN), where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI(4)P).[1][2] This process is essential for maintaining lipid homeostasis at the Golgi and is exploited by many viruses to build their replication organelles. A growing number of small molecules have been identified that inhibit OSBP function, each with a distinct mechanism of action. This guide provides a detailed comparison of Macarangin, a promising new OSBP inhibitor, with other well-characterized inhibitors.

Mechanism of Action: A Comparative Overview

The primary mechanism of OSBP inhibitors is the disruption of its lipid transfer activity. However, the specific binding sites, downstream cellular effects, and cytotoxicity profiles vary significantly among different classes of inhibitors.

This compound B: A Novel Flavonoid with High Specificity and Low Cytotoxicity

This compound B is a recently identified natural flavonoid that demonstrates potent and selective inhibition of OSBP.[3][4] Its mechanism is characterized by:

  • Direct Binding to the ORD: this compound B binds directly to the OSBP-related domain (ORD), the lipid-binding pocket of OSBP, thereby sterically hindering the transfer of cholesterol.[4]

  • Enantioselective Affinity: The natural racemic mixture of this compound B contains two enantiomers. Experimental and computational analyses have revealed that the (R,R,R)-enantiomer possesses a significantly higher affinity for OSBP compared to the (S,S,S)-enantiomer.[3][5]

  • High Selectivity: this compound B exhibits high selectivity for OSBP over its closest homolog, ORP4. This is a key advantage, as off-target effects on other ORP family members can contribute to cellular toxicity.

  • Low Cytotoxicity: A defining feature of this compound B is its remarkably low cytotoxicity compared to other natural product OSBP inhibitors.[3][6] This favorable safety profile makes it an attractive candidate for further therapeutic development.

  • Antiviral Activity: Treatment with (R,R,R)-Macarangin B has been shown to significantly inhibit the replication of Zika virus in human cells.[3][5]

ORPphilins (OSW-1 and Schweinfurthin G): Potent but Cytotoxic Natural Products

The "ORPphilin" family of natural products includes potent OSBP inhibitors like OSW-1 and Schweinfurthin G (SWG).[7][8][9]

  • ORD Domain Binding: Like this compound, ORPphilins bind to the ORD of OSBP and ORP4, competing with the natural ligand 25-hydroxycholesterol (25-OHC).[7]

  • Induction of OSBP Degradation: A unique characteristic of OSW-1 is its ability to induce a sustained, long-term reduction in cellular OSBP protein levels, which persists even after the compound is removed.[2][10] This leads to a prophylactic antiviral state in cells.

  • Golgi Stress and Apoptosis: OSW-1 is a potent inducer of Golgi stress, which can trigger apoptosis.[11][12] This is a major contributor to its high cytotoxicity.

  • High Cytotoxicity: While effective OSBP inhibitors, the ORPphilins are known for their pronounced cytotoxicity, limiting their therapeutic potential.[6][13]

Itraconazole (ITZ): An Antifungal with a Different OSBP Binding Mode

Itraconazole is an FDA-approved antifungal drug that was later identified as a broad-spectrum enterovirus inhibitor through its interaction with OSBP.[14][15][16]

  • Alternative Binding Site: Unlike this compound and OSW-1, itraconazole does not compete with 25-OHC for binding, indicating it interacts with a different site on OSBP, though likely still within the C-terminal ORD.[2] Structure-activity relationship studies suggest the core backbone structure is crucial for its antiviral activity, while the triazole moiety essential for its antifungal action is not.[17][18]

  • No Effect on OSBP Levels: Itraconazole does not cause a reduction in OSBP protein levels.[2]

  • Inhibition of Lipid Shuttling: ITZ inhibits the shuttling of both cholesterol and PI(4)P, thereby disrupting the formation of viral replication organelles.[14]

Oxybipins: A New Class of Potent and Selective Synthetic Inhibitors

Oxybipins are a recently developed class of synthetic OSBP inhibitors designed for high potency and selectivity.[19][20][21]

  • Potent OSBP Inhibition: Oxybipins potently inhibit the interaction of OSBP with cholesterol.[20][22]

  • Blockade of Retrograde Trafficking: A key functional consequence of oxybipin-mediated OSBP inhibition is the blockage of retrograde trafficking pathways in the cell, which has been demonstrated to attenuate the toxicity of Shiga toxin.[19][22][23]

  • Selectivity: These compounds were designed to be highly selective for OSBP over other sterol transporters.[22]

Quantitative Data Comparison

InhibitorClassBinding Site (on OSBP)Effect on OSBP Protein LevelsAntiviral ActivityCytotoxicityIC50 / Ki (OSBP Inhibition)
This compound B FlavonoidORD (Sterol-binding pocket)Not reportedYes (Zika Virus)Low(R)-6: Kd ~80 nM
OSW-1 ORPphilinORD (Sterol-binding pocket)Reduction/DegradationYes (Broad-spectrum)HighKi ~50 nM
Itraconazole Azole AntifungalAllosteric site on ORDNo changeYes (Enteroviruses, HCV)Moderate-
Oxybipin-2 SyntheticORD (Sterol-binding pocket)StabilizationNot reportedModerateIC50 = 13 nM

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

OSBP_Lipid_Exchange cluster_ER ER Membrane cluster_Golgi TGN Membrane cluster_domains ER ER VAP VAP OSBP OSBP VAP->OSBP FFAT Cholesterol_ER Cholesterol Cholesterol_ER->OSBP Transfer via ORD Golgi Golgi PI4P_Golgi PI(4)P OSBP->PI4P_Golgi PH OSBP->PI4P_Golgi Counter-transfer Inhibitor This compound B OSW-1 Oxybipin Inhibitor->OSBP Binds to ORD Inhibits Transfer

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays a Purified OSBP (ORD domain) b Sterol Transfer Assay (FRET) a->b c Determine IC50/Ki i Determine EC50 d Cell Culture (e.g., HeLa, Huh7) e Cytotoxicity Assay (MTT) d->e g Viral Infection (e.g., Zika Virus) d->g f Determine CC50 e->f h Viral Replication Assay (qRT-PCR, Plaque Assay) g->h h->i Test_Compound Test Compound (e.g., this compound) Test_Compound->b Test_Compound->e Test_Compound->g

Inhibitor_Binding_Sites cluster_inhibitors OSBP Inhibitors OSBP {OSBP Protein | { PH Domain |  FFAT Motif} |  ORD (Lipid-Binding Domain)} This compound This compound B This compound->OSBP:ord Binds Sterol Pocket OSW1 OSW-1 OSW1->OSBP:ord Binds Sterol Pocket Oxybipin Oxybipins Oxybipin->OSBP:ord Binds Sterol Pocket ITZ Itraconazole ITZ->OSBP:ord Binds Allosteric Site

Experimental Protocols

In Vitro Sterol Transfer Assay (FRET-based)

This assay measures the ability of OSBP's ORD domain to transfer a fluorescent sterol analogue (dehydroergosterol, DHE) from donor to acceptor liposomes. Inhibition of this transfer is measured as a decrease in Förster resonance energy transfer (FRET).[4][6]

Methodology:

  • Liposome Preparation: Prepare donor liposomes (LD) containing DHE and acceptor liposomes (LA) containing a FRET acceptor fluorophore (e.g., Dansyl-PE).

  • Reaction Setup: In a microplate, combine purified recombinant OSBP ORD domain, donor liposomes, and acceptor liposomes in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound B) or a known inhibitor (e.g., OSW-1) to the reaction wells. A DMSO control is also included.

  • Initiation and Measurement: Initiate the transfer reaction. Monitor the FRET signal (decrease in DHE fluorescence and increase in Dansyl-PE fluorescence) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial rate of sterol transfer for each inhibitor concentration. Plot the rates against inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell viability by measuring the metabolic activity of the cells.[24][25]

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or Huh-7) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[25]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC50).

Zika Virus (ZIKV) Replication Assay (qRT-PCR)

This assay quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.[26][27]

Methodology:

  • Cell Infection: Seed host cells (e.g., Vero cells) in a multi-well plate. Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Then, infect the cells with ZIKV at a specific multiplicity of infection (MOI).[24][27]

  • Incubation: After the infection period, remove the virus inoculum, wash the cells, and add fresh medium containing the test compound. Incubate for 24-48 hours to allow for viral replication.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for a ZIKV gene (e.g., NS5) and a host housekeeping gene (for normalization).[26]

  • Data Analysis: Quantify the relative levels of viral RNA in treated versus untreated infected cells. Plot the viral RNA levels against compound concentration to determine the 50% effective concentration (EC50).

Conclusion

The landscape of OSBP inhibitors is diverse, offering multiple avenues for therapeutic intervention. While potent, first-generation inhibitors like OSW-1 are hampered by cytotoxicity, newer compounds present more favorable profiles. This compound B stands out due to its unique combination of high affinity for OSBP, selectivity, and significantly lower cytotoxicity compared to other ORPphilins. [3][5][6] These characteristics position (R,R,R)-Macarangin B as a highly promising lead compound for the development of a new class of antiviral drugs targeting OSBP. Further research and development focusing on this compound B and other selective, low-toxicity inhibitors like the oxybipins will be crucial in realizing the full therapeutic potential of targeting this key host-virus interface.

References

A Head-to-Head Showdown: Macarangin vs. Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cytotoxicity, Apoptotic Induction, and Cell Cycle Arrest

In the ongoing search for novel and effective anticancer agents, natural compounds have emerged as a promising frontier. Macarangin, a geranylated flavonoid isolated from the plants of the Macaranga genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of this compound with the standard anticancer drug, Doxorubicin, focusing on their performance in preclinical studies. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of this compound and Doxorubicin against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).

CompoundCell LineIC50 (µM)Reference
This compound MCF-7> 50[1]
HepG2> 50[1]
Doxorubicin MCF-70.69[1]
HepG20.81[1]

Mechanisms of Action: A Comparative Overview

While both this compound and Doxorubicin exhibit anticancer properties, their underlying mechanisms of action are distinct. Doxorubicin, a well-established chemotherapeutic agent, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.

The precise molecular mechanisms of this compound are still under investigation. However, based on its classification as a flavonoid and preliminary studies on related compounds, it is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. Flavonoids have been shown to influence pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cancer cell survival and proliferation.

Apoptosis Induction: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

While specific data on this compound's effect on the Bax/Bcl-2 ratio is still emerging, studies on other flavonoids suggest a common mechanism of upregulating Bax and downregulating Bcl-2, thereby shifting the balance towards apoptosis.

Doxorubicin's Apoptotic Mechanism: Doxorubicin has been shown to induce apoptosis through the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This alteration in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many anticancer drugs, including Doxorubicin, exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.

Doxorubicin's Effect on the Cell Cycle: Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to cell death.

The effect of this compound on the cell cycle is an active area of research. It is anticipated that, like other flavonoids, this compound may induce cell cycle arrest at the G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the standard drug (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the detection of Bcl-2 and Bax.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative expression levels of the target proteins.

Visualizing the Pathways

To illustrate the potential mechanisms of action, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis A Seed Cancer Cells (MCF-7, HepG2) B Treat with this compound or Doxorubicin A->B C MTT Assay (Cytotoxicity) B->C D Annexin V/PI Assay (Apoptosis) B->D E Western Blot (Protein Expression) B->E F Calculate IC50 C->F G Quantify Apoptotic Cells D->G H Analyze Protein Levels (Bax/Bcl-2) E->H

Fig. 1: Experimental workflow for evaluating anticancer compounds.

Apoptosis_Signaling_Pathway cluster_stimulus Anticancer Drug cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspases Caspase Cascade Drug This compound / Doxorubicin Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC MOMP Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The available data indicates that while this compound exhibits cytotoxic activity against cancer cells, its potency is significantly lower than that of the standard chemotherapeutic drug, Doxorubicin. A key area for future research will be to elucidate the specific molecular targets and signaling pathways affected by this compound. Understanding its mechanism of action in inducing apoptosis and potential cell cycle arrest will be crucial in determining its therapeutic potential. Further in vivo studies are also necessary to evaluate the efficacy and safety of this compound in a whole-organism context. The development of more potent derivatives or its use in combination therapies could also be explored to enhance its anticancer effects. This guide serves as a foundational resource for researchers aiming to build upon the current knowledge of this compound and its potential role in cancer therapy.

References

Structure-Activity Relationship (SAR) of Macarangin Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Macarangin analogues reveals key structural determinants for antiviral and cytotoxic activities, primarily targeting the human oxysterol-binding protein (OSBP). This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols to aid researchers in drug development.

This compound, a naturally occurring prenylated flavonoid, has emerged as a promising scaffold for the development of novel therapeutic agents. Its analogues have demonstrated significant biological activities, particularly in the realms of antiviral and anticancer research. The primary mechanism of action for its antiviral effects involves the hijacking of the host cellular protein, oxysterol-binding protein (OSBP), which is crucial for the replication of several positive-strand RNA viruses, including Zika virus. This guide synthesizes the current understanding of the structure-activity relationships of this compound analogues, presenting quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Comparative Biological Activity of this compound Analogues

The biological activity of this compound analogues is profoundly influenced by modifications to their core structure. Key activities include inhibition of OSBP, antiviral efficacy (particularly against Zika virus), and cytotoxicity against various cancer cell lines. The following table summarizes the quantitative data from various studies, highlighting the impact of structural changes on these activities.

Compound/AnalogueModificationOSBP Binding Affinity (Kᵢ, nM)Antiviral Activity (EC₅₀, µM)Cytotoxicity (IC₅₀, µM)Cell Line(s)
This compound B (racemic) Natural Product-Potent> 20-
(R,R,R)-Macarangin B EnantiomerHigh AffinitySignificantly inhibited Zika virus replicationLowHuman cells
(S,S,S)-Macarangin B EnantiomerLower AffinityLess active than (R,R,R) enantiomerLowHuman cells
Flavone Core Analogues Flavonol replaced with flavone4 - 69Comparable to established OSBP inhibitors> 20-
Conglomeratin (1) Prenylated flavonol--16.2 (MCF-7), 13.1 (HepG2)MCF-7, HepG2
This compound (2) Lacks modified prenyl group of (1)--~81 (MCF-7), ~52.4 (HepG2)MCF-7, HepG2
This compound Geranylated flavonoid--119.12MCF-7

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound analogues:

  • Stereochemistry is Crucial: The (R,R,R)-enantiomer of this compound B demonstrates significantly higher affinity for OSBP and more potent antiviral activity compared to its (S,S,S)-counterpart, highlighting the importance of the stereochemical configuration of the hexahydroxanthene (HHX) motif for target engagement.[1]

  • Flavone Core Enhances Stability: Replacing the flavonol moiety with a flavone core in this compound B analogues leads to improved metabolic stability while retaining high OSBP binding affinity and potent antiviral activity.[2][3][4] This modification addresses a key limitation of the natural product.

  • Prenylation and Lipophilicity Impact Cytotoxicity: The presence and nature of lipophilic side chains, such as prenyl and geranyl groups, significantly influence the cytotoxic effects of these compounds. For instance, conglomeratin, with an additional modified prenyl group, is considerably more cytotoxic than this compound against MCF-7 and HepG2 cancer cell lines. This suggests that increased lipophilicity may enhance cell permeability and interaction with intracellular targets.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays are provided below.

OSBP Competitive Binding Assay

This assay is used to determine the binding affinity of this compound analogues to OSBP by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293T cells overexpressing human OSBP

  • [³H]-25-hydroxycholesterol (radioligand)

  • Test compounds (this compound analogues)

  • Lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitors)

  • Assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells overexpressing OSBP in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing 10% sucrose and store at -80°C. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (50-120 µg protein/well), the test compound at various concentrations, and a fixed concentration of [³H]-25-hydroxycholesterol in the assay binding buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. Determine the IC₅₀ values from the competition curves and convert them to Kᵢ values using the Cheng-Prusoff equation.[5]

Zika Virus Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the antiviral activity of this compound analogues by measuring the reduction in viral plaques in a cell monolayer.

Materials:

  • Vero cells

  • Zika virus (ZIKV) stock

  • Test compounds (this compound analogues)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Agarose

  • Neutral red solution

  • 12-well or 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 12- or 24-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a constant amount of ZIKV (e.g., 100 plaque-forming units).

  • Incubation: Incubate the compound-virus mixture at 37°C for 1 hour to allow the compounds to neutralize the virus.

  • Infection: Inoculate the Vero cell monolayers with the compound-virus mixtures and incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Visualization and Counting: Stain the cells with neutral red solution and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[6][7][8]

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound analogues on cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Test compounds (this compound analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[1][9][10][11]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

OSBP-Mediated Viral Replication Pathway

This diagram illustrates the role of OSBP in hijacking host cholesterol for the formation of viral replication organelles, the target of this compound analogues.

OSBP_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi/Replication Organelle VAP VAP OSBP OSBP VAP->OSBP binds Cholesterol_ER Cholesterol Cholesterol_ER->OSBP transfer Replication Viral Replication Cholesterol_ER->Replication required for PI4K PI4-Kinase PI PI PI4K->PI PI4P PI4P PI:e->PI4P:w ATP->ADP PI4P->Replication promotes Viral_Proteins Viral Proteins Viral_Proteins->PI4K activates OSBP->PI counter-transfer OSBP->PI4P binds This compound This compound Analogue This compound->OSBP inhibits SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Chrysin, Apigenin) Synth Synthesis of This compound Analogues Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify OSBP_Assay OSBP Binding Assay (Ki determination) Purify->OSBP_Assay Antiviral_Assay Antiviral Assay (EC50 determination) Purify->Antiviral_Assay Cyto_Assay Cytotoxicity Assay (IC50 determination) Purify->Cyto_Assay SAR_Analysis Structure-Activity Relationship Analysis OSBP_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Cyto_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Findings_Relationship cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Macarangin_Scaffold This compound Scaffold Stereochem Stereochemistry (e.g., R,R,R vs S,S,S) Macarangin_Scaffold->Stereochem Flavone_Core Flavone Core (vs. Flavonol) Macarangin_Scaffold->Flavone_Core Prenylation Prenylation/ Lipophilicity Macarangin_Scaffold->Prenylation OSBP_Binding High OSBP Binding Affinity Stereochem->OSBP_Binding Stability Improved Metabolic Stability Flavone_Core->Stability Cytotoxicity Enhanced Cytotoxicity Prenylation->Cytotoxicity Antiviral Potent Antiviral Activity OSBP_Binding->Antiviral Stability->Antiviral Therapeutic_Lead Potential Therapeutic Lead Antiviral->Therapeutic_Lead Cytotoxicity->Therapeutic_Lead

References

A Comparative Analysis of Macarangin Enantiomers: Unveiling Stereospecificity in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the enantiomers of Macarangin, a naturally occurring geranylated flavonoid, reveals significant stereospecificity in their biological activities. The (R,R,R)-enantiomer consistently demonstrates superior potency in inhibiting the Oxysterol-Binding Protein (OSBP) and subsequent antiviral activity against the Zika virus (ZIKV), alongside a favorable cytotoxicity profile. This guide provides a detailed comparison of the biological performance of (+)-Macarangin and (-)-Macarangin, supported by experimental data and detailed methodologies for key assays.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural product enantiomers. The data presented herein highlights the critical importance of stereochemistry in drug design and development.

Data Summary: Biological Activity of this compound Enantiomers

The following table summarizes the quantitative data on the biological activities of the two enantiomers of this compound B.

Biological Activity(+)-(R,R,R)-Macarangin B(-)-(S,S,S)-Macarangin BReference Compound (OSW-1)
OSBP Binding Affinity (Ki, nM) 17>1000~1
Antiviral Activity against Zika Virus (EC50, µM) 0.8 ± 0.28.5 ± 1.50.02 ± 0.01
Cytotoxicity (CC50, µM) in A549 cells > 20> 200.07 ± 0.02
Cytotoxicity (CC50, µM) in Huh-7 cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in U87-MG cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in RPE-1 cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in HeLa cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in Vero cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in hT-RPE-1 cells > 20> 20Not Reported
Cytotoxicity (CC50, µM) in HCT116 cells > 20> 20Not Reported

Key Findings

The experimental data clearly indicates that the biological activity of this compound B is highly dependent on its stereochemistry. The (+)-(R,R,R)-enantiomer is a significantly more potent inhibitor of OSBP, with a Ki value of 17 nM, while the (-)-(S,S,S)-enantiomer shows a more than 50-fold decrease in activity.[1] This difference in OSBP binding directly translates to their antiviral efficacy.

Remarkably, (+)-(R,R,R)-Macarangin B exhibits potent antiviral activity against the Zika virus, with an EC50 of 0.8 µM. In contrast, the (-)-(S,S,S)-enantiomer is approximately 10-fold less active.[1] Importantly, both enantiomers display low cytotoxicity across a panel of eight different cell lines, with CC50 values greater than 20 µM.[2] This indicates a favorable therapeutic window for the (+)-(R,R,R)-enantiomer as a potential antiviral agent.

Signaling Pathway and Experimental Workflow

The biological activity of this compound enantiomers is primarily mediated through their interaction with Oxysterol-Binding Protein (OSBP), a key player in intracellular lipid transport and viral replication.

Macarangin_Signaling_Pathway Mechanism of Action of this compound Enantiomers cluster_0 This compound Enantiomers cluster_1 Cellular Target & Process cluster_2 Biological Outcome R_this compound (+)-(R,R,R)-Macarangin B OSBP OSBP (Oxysterol-Binding Protein) R_this compound->OSBP High Affinity (Ki = 17 nM) Inhibition_High Strong Inhibition R_this compound->Inhibition_High Leads to S_this compound (-)-(S,S,S)-Macarangin B S_this compound->OSBP Low Affinity (Ki > 1000 nM) Inhibition_Low Weak Inhibition S_this compound->Inhibition_Low Leads to Lipid_Transport Intracellular Lipid Transport OSBP->Lipid_Transport Viral_Replication Zika Virus Replication Lipid_Transport->Viral_Replication Supports Antiviral_Effect Potent Antiviral Activity Inhibition_High->Antiviral_Effect No_Significant_Antiviral_Effect Weak Antiviral Activity Inhibition_Low->No_Significant_Antiviral_Effect

Caption: Interaction of this compound enantiomers with OSBP and the resulting antiviral effect.

The experimental workflow to determine these biological activities involves a series of well-defined assays.

Experimental_Workflow Experimental Workflow for Biological Activity Assessment cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Asymmetric Synthesis of (+)- and (-)-Macarangin B OSBP_Assay OSBP Binding Assay (FRET-based) Synthesis->OSBP_Assay Antiviral_Assay Zika Virus Inhibition Assay (Plaque Reduction) Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity_Assay Ki_Value Determination of Ki (Binding Affinity) OSBP_Assay->Ki_Value EC50_Value Determination of EC50 (Antiviral Potency) Antiviral_Assay->EC50_Value CC50_Value Determination of CC50 (Cytotoxicity) Cytotoxicity_Assay->CC50_Value

Caption: Workflow for evaluating the biological activities of this compound enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

OSBP-ORD FRET-based Lipid Transfer Assay

This assay measures the binding affinity of compounds to the OSBP-related domain (ORD) by monitoring the transfer of a fluorescently labeled sterol between liposomes.

Materials:

  • Purified recombinant OSBP-ORD protein.

  • Donor liposomes: Containing DHE (dehydroergosterol) as the fluorescent sterol.

  • Acceptor liposomes: Containing Dansyl-PE (dansyl-phosphatidylethanolamine) as the FRET acceptor.

  • Test compounds: (+)-Macarangin B and (-)-Macarangin B.

  • Assay buffer: 20 mM HEPES-KOH pH 7.2, 150 mM KCl, 1 mM MgCl2.

Procedure:

  • Prepare donor and acceptor liposomes by extrusion.

  • In a 96-well black plate, mix donor liposomes, acceptor liposomes, and the test compound at various concentrations in the assay buffer.

  • Initiate the transfer reaction by adding the OSBP-ORD protein.

  • Monitor the FRET signal (excitation at 310 nm, emission at 470 nm) over time using a plate reader.

  • The rate of sterol transfer is determined from the initial slope of the fluorescence curve.

  • IC50 values are calculated by fitting the dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.[3]

Zika Virus Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero cells.

  • Zika virus (ZIKV) stock.

  • Test compounds: (+)-Macarangin B and (-)-Macarangin B.

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay medium: Culture medium containing carboxymethylcellulose or agarose.

  • Crystal violet solution.

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the ZIKV stock with each compound dilution for 1 hour at 37°C.

  • Infect the Vero cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxicity of compounds by measuring the metabolic activity of cells.

Materials:

  • A549, Huh-7, U87-MG, RPE-1, HeLa, Vero, hT-RPE-1, and HCT116 cells.

  • Test compounds: (+)-Macarangin B and (-)-Macarangin B.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate for 48 or 72 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[4][5]

References

Safety Operating Guide

Prudent Disposal of Macarangin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Macarangin, a natural product with known biological activities. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

While specific institutional protocols may vary, the following procedures are based on established best practices for the management of chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueReference
Molecular FormulaC25H26O6[1][2]
Molecular Weight422.47 g/mol [1][2]
AppearanceNot specified
SolubilityNot specified
Known ActivitiesDPPH radical-scavenging activity, anti-inflammatory activities via inhibiting the activation process of NLRP3 inflammasome.[2]

Experimental Protocols for Disposal

The primary method for the disposal of this compound, as with most research-grade chemicals, is through a licensed hazardous waste disposal company. Direct disposal into sanitary sewers or as regular trash is not recommended without a thorough hazard assessment and approval from your institution's EHS department.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4] Do not mix hazardous and non-hazardous wastes.[4]

  • Containerization:

    • Use a dedicated, properly labeled, and compatible waste container for solid and liquid this compound waste.

    • The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[5]

    • For sharps contaminated with this compound, use a designated puncture-proof sharps container.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and under the control of laboratory personnel.[3]

    • Store in a well-ventilated area.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Do not attempt to transport the hazardous waste outside of the laboratory.

Decontamination of Labware

For labware that will be reused, a thorough decontamination procedure is necessary.

  • Rinsing:

    • Rinse the contaminated labware with a suitable solvent in which this compound is soluble. The choice of solvent will depend on the specific experimental conditions.

    • Collect the initial rinsate as hazardous waste.

  • Washing:

    • After the initial rinse, wash the labware with an appropriate detergent and water.

    • Dispose of the wash water in accordance with institutional guidelines. In most cases, highly diluted aqueous solutions from secondary washing may be permissible for drain disposal, but this requires confirmation with your EHS office.[6][7]

  • Drying:

    • Allow the labware to dry completely before reuse.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of inhalation.

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.

  • Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Macarangin_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate This compound Waste Generated (Pure, Solutions, Contaminated Items) Identify Identify Waste Type Generate->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Select Compatible Waste Container Segregate->Containerize Label Label Container with 'Hazardous Waste' & 'this compound' Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose Professional Disposal EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.